2-Bromo-6-fluorophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromo-6-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSHYHSMIRBRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584397 | |
| Record name | (2-Bromo-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-80-0 | |
| Record name | B-(2-Bromo-6-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-6-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-fluorophenylboronic Acid (CAS: 913835-80-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-6-fluorophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, safety information, and its primary application in the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction.
Core Properties and Specifications
This compound is a halogenated arylboronic acid that serves as a versatile synthetic intermediate. Its dual-halogenated structure offers unique reactivity and allows for the fine-tuning of electronic effects in target molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 913835-80-0 | [1] |
| Molecular Formula | C₆H₅BBrFO₂ | [1] |
| Molecular Weight | 218.82 g/mol | [1] |
| IUPAC Name | (2-Bromo-6-fluorophenyl)boronic acid | |
| Synonyms | 2-Bromo-6-fluorobenzeneboronic acid | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 138-145 °C | N/A |
| Boiling Point | 324.4 °C at 760 mmHg (Predicted) | N/A |
| Density | 1.75 g/cm³ (Predicted) | N/A |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
Table 2: Safety and Precautionary Information
| Category | Information | Reference(s) |
| Signal Word | Warning | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Statements | P261, P305, P338, P351 | |
| First Aid: Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | N/A |
| First Aid: Skin | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. | N/A |
| First Aid: Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | N/A |
| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | N/A |
| Storage | Keep container tightly closed in a dry and well-ventilated place. | N/A |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals, agrochemicals, and materials science.[2] The presence of both bromine and fluorine substituents provides synthetic flexibility, allowing for selective transformations and modulation of the electronic properties of the resulting products.[2]
The general mechanism for the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium(0) species.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling
While specific reaction conditions should be optimized for each substrate pairing, a general protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid is provided below. This protocol is based on established methods for similar fluorinated boronic acids.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. Boronic acids themselves are recognized as important pharmacophores, with several boron-containing drugs approved for clinical use.[3] this compound, with its dual halogenation, is a valuable building block for creating novel pharmaceutical compounds. The bromine atom can be retained in the final product or used for further synthetic transformations, providing a point for diversification in lead optimization.[2]
Conclusion
This compound is a key synthetic intermediate with significant applications in organic and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the beneficial properties imparted by its fluorine and bromine substituents, makes it a valuable tool for the synthesis of complex organic molecules, including novel drug candidates. Adherence to proper safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and drug development professionals looking to incorporate this versatile building block into their synthetic strategies.
References
- 1. CAS 913835-80-0 | this compound - Synblock [synblock.com]
- 2. leapchem.com [leapchem.com]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of 2-Bromo-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical and chemical properties of 2-Bromo-6-fluorophenylboronic acid (CAS No: 913835-80-0). The information is intended to support research, synthesis, and drug development activities by providing essential data in a clear and accessible format.
Core Physical and Chemical Properties
This compound is a halogenated phenylboronic acid derivative. Such compounds are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Understanding its physical properties is crucial for handling, storage, and application in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Citations |
| CAS Number | 913835-80-0 | [1][2][3] |
| Molecular Formula | C₆H₅BBrFO₂ | [1][4] |
| Molecular Weight | 218.82 g/mol | [1] |
| Melting Point | 138-145 °C | [1][5] |
| Boiling Point | 324.4 °C at 760 mmHg | [5] |
| Density | 1.75 g/cm³ | [5] |
| Appearance | Solid | |
| Purity | Typically ≥95-97% |
Note: Conflicting information exists regarding optimal storage conditions, with sources suggesting refrigeration, room temperature, or 2-8 °C.[5] It is recommended to consult the supplier-specific Safety Data Sheet (SDS) for precise handling and storage instructions.
Experimental Protocols
The determination of the physical properties listed above follows standardized laboratory procedures. While compound-specific research protocols are not typically published, the following are detailed methodologies for the key experiments cited.
Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
-
Boiling Point Determination (Distillation Method)
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Methodology:
-
A sample of the compound is placed in a distillation flask connected to a condenser and a thermometer. The thermometer bulb should be positioned just below the side arm of the flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid begins to boil and a stable ring of condensing vapor is established on the thermometer. This temperature is the observed boiling point.
-
Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment must be recorded. The value cited (324.4 °C) is normalized to standard pressure (760 mmHg).[5]
-
Density Measurement (Gas Pycnometry)
-
Objective: To determine the mass per unit volume of the solid material.
-
Methodology:
-
A precisely weighed sample of this compound is placed in a sample chamber of a known volume.
-
The chamber is sealed and filled with an inert gas (e.g., helium) to a specific pressure.
-
The gas is then expanded into a second, calibrated reference chamber, and the resulting pressure is measured.
-
Using the ideal gas law and the known volumes of the chambers, the volume of the solid sample can be accurately calculated by the pressure change.
-
The density is then calculated by dividing the known mass of the sample by its measured volume.
-
Logical Workflow for Physical Property Characterization
The following diagram illustrates a typical workflow for the physical and chemical characterization of a reagent like this compound.
References
- 1. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 2. This compound | 913835-80-0 [chemicalbook.com]
- 3. boronmolecular.com [boronmolecular.com]
- 4. (2-Bromo-6-fluorophenyl)boronic acid | C6H5BBrFO2 | CID 16217456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:913835-80-0 | Chemsrc [chemsrc.com]
2-Bromo-6-fluorophenylboronic acid molecular weight and formula
An In-depth Technical Guide on 2-Bromo-6-fluorophenylboronic Acid
This guide provides detailed information on the molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and analytical procedures.
| Property | Value |
| Molecular Formula | C6H5BBrFO2[1][2][3] |
| Molecular Weight | 218.82 g/mol [1][2][3] |
| CAS Number | 913835-80-0[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically proprietary to the manufacturers or are published in peer-reviewed chemical literature. For specific experimental procedures, it is recommended to consult scientific databases and publications from chemical suppliers such as Sigma-Aldrich, Matrix Scientific, or Synblock. These sources often provide documentation including Certificates of Analysis (COA), and Safety Data Sheets (SDS) which may contain handling and storage protocols.
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
References
An In-depth Technical Guide to the Structure and Characterization of 2-Bromo-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and analytical characterization of 2-Bromo-6-fluorophenylboronic acid, a key building block in modern synthetic chemistry. Given the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogs, particularly 2-fluorophenylboronic acid, to provide a robust framework for its synthesis, purification, and characterization.
Chemical Identity and Physical Properties
This compound is a substituted aromatic boronic acid with the chemical formula C₆H₅BBrFO₂. Its structure features a phenyl ring substituted with a bromine atom and a fluorine atom at positions 2 and 6, respectively, and a boronic acid group at position 1. This substitution pattern imparts unique reactivity and properties to the molecule, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 913835-80-0 | [1][2] |
| Molecular Formula | C₆H₅BBrFO₂ | [1] |
| Molecular Weight | 218.82 g/mol | [1] |
| Appearance | White solid | [3] |
| Melting Point | 138-143 °C or 142-145 °C | [2] |
| Purity (by HPLC) | ≥ 98% | [3] |
Synthesis and Purification
A plausible synthetic route could also involve the conversion of 2-bromo-6-fluorobenzoic acid, for which synthesis methods have been described.[4][5][6]
Experimental Protocol: General Synthesis of Arylboronic Acids
The following is a generalized protocol for the synthesis of arylboronic acids, which can be adapted for this compound.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add the starting material, 1-bromo-3-fluorobenzene, dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture for 1-2 hours at this temperature.
-
Borylation: To the resulting aryllithium species, add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in THF dropwise, keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of an aqueous acid solution (e.g., 2 M HCl) at 0 °C. Stir the biphasic mixture vigorously for 1-2 hours.
-
Work-up: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or solvent mixture. Common solvents for recrystallizing boronic acids include water, ethanol, or mixtures of hexanes with more polar solvents like ethyl acetate or acetone.[7]
Structural Characterization
The structural characterization of this compound involves a combination of spectroscopic techniques to confirm its molecular structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide valuable information. While specific data for the target molecule is not available, data for analogous compounds can be used for interpretation.
Table 2: Expected ¹H and ¹³C NMR Data for this compound (Based on Analogs)
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Assignment |
| ¹H | 7.0 - 7.6 | m | Aromatic Protons (3H) | |
| 8.0 - 8.5 | br s | B(OH)₂ (2H) | ||
| ¹³C | ~110 - 140 | m | Aromatic Carbons | |
| C-B (ipso) | br s | Carbon attached to Boron | ||
| C-F | d | ¹JCF ≈ 240-260 | Carbon attached to Fluorine | |
| C-Br | s | Carbon attached to Bromine |
Note: Chemical shifts are highly dependent on the solvent used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, B-O, C-F, and C-Br bonds, as well as aromatic C-H and C=C stretching and bending vibrations.
Table 3: Expected Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3200-3600 (broad) | O-H stretch (from B(OH)₂) |
| 1310-1380 | B-O stretch |
| 1000-1100 | B-C stretch |
| 1000-1400 | C-F stretch |
| 500-600 | C-Br stretch |
| 3000-3100 | Aromatic C-H stretch |
| 1400-1600 | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio would be observed.[8]
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 218/220 | Molecular ion peak ([C₆H₅BBrFO₂]⁺) with bromine isotopes |
| [M-H₂O]⁺ | Loss of water |
| [M-B(OH)₂]⁺ | Loss of the boronic acid group |
| [M-Br]⁺ | Loss of the bromine atom |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase HPLC method would be suitable for this analysis.
Table 5: General HPLC Method Parameters
| Parameter | Condition |
| Column | C18 or similar reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) |
| Mobile Phase B | Acetonitrile or Methanol with the same acidic modifier |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (e.g., 210-280 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. While a crystal structure for this compound is not available, studies on similar ortho-substituted phenylboronic acids often reveal the formation of hydrogen-bonded dimers in the solid state.[9][10] The presence of ortho-substituents can influence the planarity of the molecule and the nature of the intermolecular interactions.[9]
Applications in Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[3] The presence of three different functionalities (boronic acid, bromo, and fluoro groups) allows for selective and sequential reactions.
The unique substitution pattern of this molecule offers synthetic versatility. The boronic acid group is typically the most reactive site for Suzuki coupling. The bromine atom can then be used in subsequent cross-coupling reactions (e.g., Sonogashira, Heck, or another Suzuki coupling), and the fluorine atom can influence the electronic properties and metabolic stability of the final product, which is particularly relevant in drug development.[3]
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a foundational understanding of the structure and characterization of this compound. As more experimental data becomes available, a more detailed and specific analysis will be possible. Researchers are encouraged to perform their own analytical characterization to confirm the identity and purity of this reagent for their specific applications.
References
- 1. (2-Bromo-6-fluorophenyl)boronic acid | 913835-80-0 [sigmaaldrich.com]
- 2. This compound | CAS#:913835-80-0 | Chemsrc [chemsrc.com]
- 3. leapchem.com [leapchem.com]
- 4. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2-Bromo-6-fluorophenylboronic acid (CAS No: 913835-80-0). The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely, minimize exposure risks, and respond effectively in case of an emergency. All data is compiled from publicly available Safety Data Sheets (SDS).
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin, eye, and respiratory irritation. Ingestion is also considered harmful.
GHS Hazard Classification:
While a consensus GHS classification is not universally available, related compounds and available data sheets suggest the following classifications are likely:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BBrFO₂ | [1][2] |
| Molecular Weight | 218.82 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 138-143 °C | [1][2] |
| Boiling Point | 324.4 °C at 760 mmHg | [1][2] |
| Density | 1.75 g/cm³ | [1][2] |
| Solubility | No data available |
Toxicological Information
Detailed toxicological studies for this compound are limited. The available information indicates that the compound is harmful, but specific quantitative data such as LD50 and LC50 values are not provided in the reviewed safety data sheets. The primary toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.
| Exposure Route | Effect |
| Inhalation | May cause respiratory tract irritation.[4] Harmful if inhaled.[1] |
| Skin Contact | Causes skin irritation.[5] Harmful in contact with skin.[1] |
| Eye Contact | Causes serious eye irritation.[5] |
| Ingestion | Harmful if swallowed.[1] |
Experimental Protocols: Spill and Exposure Management
Detailed experimental protocols for toxicological assessment were not available in the reviewed literature. However, standardized procedures for handling accidental spills and exposures are crucial for laboratory safety.
Chemical Spill Response Workflow
In the event of a spill, a systematic approach is necessary to ensure the safety of all personnel and to effectively decontaminate the affected area.
First Aid Measures for Exposure
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure. The following logical flow outlines the necessary steps for different routes of exposure.
Handling and Storage
Proper handling and storage procedures are essential to prevent exposure and maintain the integrity of this compound.
-
Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid formation of dust and aerosols.[2] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6] Some sources recommend refrigerated storage.[1][6] Keep away from oxidizing agents.[1]
Stability and Reactivity
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide gas, and hydrogen fluoride.[1][6]
Disposal Considerations
Dispose of this chemical in accordance with federal, state, and local regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods. Do not allow the material to enter drains or water sources.[1]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer for the most accurate and up-to-date information. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals.
References
An In-Depth Technical Guide to the Handling and Storage of 2-Bromo-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential handling and storage conditions for 2-Bromo-6-fluorophenylboronic acid (CAS No. 913835-80-0). Adherence to these guidelines is critical to ensure the compound's stability, minimize degradation, and maintain a safe laboratory environment.
Compound Properties and Safety Data
This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Understanding its physical and chemical properties is fundamental to its proper handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 913835-80-0 | [1] |
| Molecular Formula | C₆H₅BBrFO₂ | [1] |
| Molecular Weight | 218.82 g/mol | [1] |
| Appearance | Solid, white to off-white powder | [2] |
| Melting Point | 138-143 °C | [1][3] |
| Boiling Point | 324.4 °C at 760 mmHg | [1] |
| Density | 1.75 g/cm³ | [1] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Measures | Source |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [4] |
| H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [2][5] |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][5] |
Recommended Storage Conditions
The stability of this compound is contingent on appropriate storage. While specific quantitative stability data under various conditions are not publicly available, the following guidelines from suppliers are recommended. Discrepancies in recommended temperatures suggest that users should consult the supplier-specific safety data sheet.
Table 3: Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale | Source |
| Temperature | Refrigerated (2-8 °C) or Room Temperature | To minimize thermal degradation and dehydration. Some suppliers indicate room temperature storage is acceptable. | [2][3][6] |
| Atmosphere | Store in a tightly closed container, under an inert gas (e.g., Argon, Nitrogen). | Boronic acids can be sensitive to moisture and air, leading to degradation. | [5] |
| Environment | Store in a dry, well-ventilated place. | To prevent hydrolysis and degradation from atmospheric moisture. | [7][1][5] |
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
Personal Protective Equipment
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[4]
A logical workflow for the handling and storage of this compound is illustrated in the diagram below.
Caption: A flowchart illustrating the key steps for the safe handling and storage of this compound.
Stability and Degradation
Arylboronic acids, in general, are susceptible to several degradation pathways that can impact their purity and reactivity.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, which can lead to deboronation.[8]
-
Protodeboronation: In certain conditions, particularly in the presence of aqueous bases, the carbon-boron bond can be cleaved, resulting in the formation of the corresponding arene (1-bromo-3-fluorobenzene in this case).[9]
Experimental Protocols for Stability Assessment
While specific stability-indicating assays for this compound are not publicly available, the following generalized protocols for arylboronic acids can be adapted to assess its stability under various conditions.
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the parent compound from its potential degradation products, allowing for quantification of its purity over time.
-
Objective: To quantify the amount of this compound and its degradation products under specific stress conditions (e.g., elevated temperature, humidity, light exposure).
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The use of a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis for boronic acids.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Aliquot the solution into several vials and subject them to different stress conditions.
-
At predetermined time points, inject the samples into the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point.
-
Degradation Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide qualitative and semi-quantitative information about the degradation process.
-
Objective: To observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃CN).
-
Procedure:
-
Dissolve a known amount of the compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H, ¹¹B, and/or ¹⁹F NMR spectrum to serve as a baseline.
-
Subject the NMR tube to the desired stress condition.
-
Acquire subsequent NMR spectra at regular intervals.
-
Integrate the signals of the parent compound and any new signals to monitor the progress of degradation.
-
The following diagram illustrates a generalized workflow for assessing the stability of a boronic acid.
Caption: A schematic of a typical experimental workflow for evaluating the stability of arylboronic acids.
Incompatibilities and Hazardous Reactions
To prevent hazardous situations, avoid contact between this compound and the following:
-
Strong Oxidizing Agents: Can cause exothermic reactions and lead to degradation of the compound.[3]
-
Heat, Flames, and Sparks: Should be avoided to prevent thermal decomposition.[3]
Upon combustion, this compound may produce hazardous gases, including:
-
Carbon monoxide (CO)
-
Hydrogen fluoride (HF)
-
Hydrogen bromide (HBr)[3]
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the safe and effective use of this compound, maintaining its integrity for successful experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What are the precautions for storage of boric acid? Appropriate chemical industry [yixinchemical.allweyes.com]
- 5. Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr( vi ) and reducing to C ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02009F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Bromo-6-fluorophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding the Solubility of Arylboronic Acids
2-Bromo-6-fluorophenylboronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development.
While specific data for this compound is scarce, general trends for arylboronic acids can provide a qualitative starting point. The solubility of these compounds is influenced by a combination of factors including:
-
Polarity of the Solvent: Phenylboronic acid, a parent compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[1][2]. This suggests that solvents with some degree of polarity are generally more effective at dissolving boronic acids.
-
Substituent Effects: The nature and position of substituents on the phenyl ring significantly impact solubility[3]. Electron-withdrawing or -donating groups, as well as their steric hindrance, can alter the intermolecular forces between the solute and solvent molecules.
-
Formation of Boroxines: A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[3]. This equilibrium between the acid and its boroxine form can be solvent-dependent and complicates solubility measurements.
Given these complexities, direct experimental determination is the most reliable approach to obtaining precise solubility data.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents has not been found in a comprehensive survey of scientific literature. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values for their specific solvents and conditions of interest.
Table 1: Solubility of this compound in Common Organic Solvents
| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (g/L) at 25°C |
| Methanol | CH₃OH | 32.04 | Data Not Available |
| Ethanol | C₂H₅OH | 46.07 | Data Not Available |
| Isopropanol | C₃H₈O | 60.10 | Data Not Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Data Not Available |
| Toluene | C₇H₈ | 92.14 | Data Not Available |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Data Not Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data Not Available |
| Acetonitrile | C₂H₃N | 41.05 | Data Not Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Data Not Available |
Experimental Protocol: Gravimetric Determination of Solubility
The gravimetric method is a fundamental and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.
3.1. Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps or sealed ampoules
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes (Class A)
-
Evaporating dish or pre-weighed vial
-
Vacuum oven or desiccator
3.2. Detailed Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.
-
Immediately filter the collected solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish with the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a gentle stream of inert gas (e.g., nitrogen) can be used.
-
Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
3.3. Calculation of Solubility
The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of dried solute in g / Volume of filtrate in L)
Where:
-
Mass of dried solute = (Mass of dish + solute) - (Mass of empty dish)
-
Volume of filtrate = The volume of the filtered solution collected
3.4. Alternative Methods
For compounds with a strong chromophore, UV-Vis spectroscopy can be a rapid method for determining concentration after creating a calibration curve. High-Performance Liquid Chromatography (HPLC) is another powerful technique that can accurately quantify the solute concentration in a saturated solution and has the advantage of separating the analyte from any potential impurities or degradation products[4][5].
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the gravimetric determination of solubility.
Caption: Gravimetric Solubility Determination Workflow.
Conclusion
While published quantitative solubility data for this compound in organic solvents is not currently available, this guide provides researchers with the foundational knowledge and a detailed experimental protocol to determine these crucial parameters. The gravimetric method offers a robust and accurate approach for generating reliable solubility data. Accurate solubility information is indispensable for the effective application of this important synthetic building block in drug discovery and materials science, enabling optimized reaction conditions, more efficient purification processes, and rational formulation design.
References
The Pivotal Role of 2-Bromo-6-fluorophenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of chemical reagents available to medicinal chemists, 2-Bromo-6-fluorophenylboronic acid has emerged as a versatile and highly valuable intermediate. Its unique structural features, combining the reactivity of a boronic acid with the electronic and steric influences of ortho-bromo and fluoro substituents, render it a key component in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This technical guide provides an in-depth analysis of the applications of this compound, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and synthetic workflows.
Core Applications in the Synthesis of Bioactive Molecules
This compound is predominantly utilized as a crucial coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry, celebrated for its efficiency and broad functional group tolerance in forging carbon-carbon bonds. The presence of the bromine atom provides a reactive handle for this coupling, while the ortho-fluorine atom can significantly influence the physicochemical properties of the resulting molecule, such as metabolic stability and binding affinity to biological targets.
While the direct application of this compound in the successful synthesis of a named clinical candidate is not extensively detailed in publicly available literature, its utility is demonstrated in the exploration of novel chemical entities targeting significant biological pathways. One such area of investigation is the synthesis of dibenzodiazepinones, a class of compounds known to include antipsychotic drugs and inhibitors of p21-activated kinase (PAK) and Checkpoint kinase 1 (Chk1), which are implicated in cancer signaling pathways.[1][2]
An attempted synthesis of a dibenzodiazepinone precursor via a Chan-Lam coupling reaction utilized this compound. Although this specific reaction yielded only trace amounts of the desired product, it highlights the intended use of this building block in constructing complex heterocyclic scaffolds for medicinally relevant targets.[1][2] The general synthetic approach is outlined in the experimental protocols section.
Quantitative Data Summary
The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving substrates similar to this compound, providing an expected performance benchmark for researchers. Direct yield data for successful couplings with this compound is currently limited in the literature.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-bromopyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | aq. isopropanol | 80 | 1 | 95 | Generic Protocol |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 88 | Generic Protocol |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 65 | Generic Protocol |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids and can be adapted for this compound.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., a brominated or chlorinated heterocyclic core)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Conclusion
This compound stands as a valuable and reactive building block for the synthesis of complex organic molecules in the field of medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the introduction of the 2-bromo-6-fluorophenyl moiety, a structural motif with the potential to confer desirable pharmacological properties to drug candidates, particularly kinase inhibitors. While specific examples of its successful incorporation into late-stage clinical candidates are not prominently featured in the current literature, the foundational chemistry and its application in the synthesis of privileged scaffolds like dibenzodiazepinones underscore its potential. Further exploration and publication of its use in successful synthetic campaigns will undoubtedly solidify its position as a key reagent in the drug discovery toolkit. Researchers and scientists are encouraged to consider this compound for their synthetic strategies aimed at developing novel therapeutics.
References
The Synthetic Cornerstone: A Technical Guide to 2-Bromo-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluorophenylboronic acid is a halogenated arylboronic acid that has emerged as a critical synthetic intermediate in the fields of medicinal chemistry, agrochemical development, and materials science. Its unique structural arrangement, featuring both bromine and fluorine substituents ortho to the boronic acid moiety, imparts distinct reactivity and allows for the strategic construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, primary applications in palladium-catalyzed cross-coupling reactions, and detailed experimental protocols for its use.
The presence of a fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the bromine atom serves as a versatile handle for further synthetic transformations, such as subsequent cross-coupling reactions.[1] This dual functionality makes this compound a valuable building block for creating diverse molecular scaffolds.[1]
Physicochemical Properties
A comprehensive summary of the physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.
| Property | Value | Reference |
| CAS Number | 913835-80-0 | [2][3] |
| Molecular Formula | C₆H₅BBrFO₂ | [3] |
| Molecular Weight | 218.82 g/mol | [3] |
| Appearance | White solid | [1] |
| Melting Point | 138-145 °C | [2][3] |
| Density | 1.75 g/cm³ | [2] |
| Purity | ≥97% | [4] |
| Storage | Store in a dry, sealed place, refrigerated. | [2] |
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] The general catalytic cycle for this reaction is depicted below.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the fluorine atom in this compound can influence the electronic properties of the resulting biaryl system, which is a key consideration in drug design.[1] The bromine atom can be retained in the product for subsequent synthetic modifications or can be the site of a second, selective cross-coupling reaction under different catalytic conditions.
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the use of this compound in cross-coupling reactions.
General Workflow for Suzuki-Miyaura Coupling
A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction is outlined below. This process involves careful setup under an inert atmosphere to ensure the stability and activity of the palladium catalyst.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.
Representative Protocol for Suzuki-Miyaura Coupling
Reaction: Synthesis of a 2-bromo-6-fluoro-biaryl derivative.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
-
High-purity nitrogen or argon gas
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Chan-Lam Coupling: An Alternative C-N Bond Formation
In addition to C-C bond formation, this compound has been investigated in Chan-Lam C-N cross-coupling reactions, which form a bond between an arylboronic acid and an amine. A study on the synthesis of dibenzodiazepinones utilized this boronic acid in a coupling with an o-phenylenediamine derivative.[6]
Experimental Protocol:
-
Reactants: o-Phenylenediamine derivative (1.0 equiv), this compound (1.0 equiv).
-
Catalyst System: Not specified in the abstract for this specific low-yield reaction, but Chan-Lam couplings typically use a copper catalyst.
-
Base: Et₃N (triethylamine).
-
Solvent: Dichloromethane (DCM).
-
Temperature: 50 °C.
Procedure:
-
The o-phenylenediamine derivative and this compound were combined in a reaction vessel.
-
DCM was added as the solvent, followed by the addition of triethylamine as the base.
-
The reaction mixture was stirred at 50 °C.
-
The formation of the product was monitored.
Quantitative Data
The following tables summarize quantitative data for cross-coupling reactions involving this compound and a representative analogue.
Table 2: Chan-Lam Coupling of this compound [6]
| Arylboronic Acid | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) |
| This compound | o-Phenylenediamine derivative | Et₃N | DCM | 50 | Trace |
Note: While the yield was low in this specific instance, it demonstrates the potential for this reagent in C-N bond-forming reactions, with further optimization likely required.
Table 3: Representative Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide [5]
| Aryl Bromide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | Dioxane/H₂O | 110 | 24 | ~85 |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | K₂CO₃ | Dioxane/H₂O | 110 | 24 | ~90 |
Note: This data is for the coupling of fluorinated aryl bromides with 4-fluorophenylboronic acid and serves as a representative example of the conditions and expected outcomes for Suzuki-Miyaura reactions involving fluorinated substrates like this compound.
Conclusion
This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of fluorinated biaryl compounds, which are of significant interest in drug discovery and materials science. The presence of both fluorine and bromine substituents provides a strategic advantage for fine-tuning molecular properties and enabling further synthetic transformations. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors. Further exploration and optimization of reaction conditions, particularly for Chan-Lam couplings, may broaden its applicability in the synthesis of novel and complex molecules.
References
- 1. CN117567414A - A kind of synthesis method of optoelectronic material intermediate 1-bromodibenzofuran - Google Patents [patents.google.com]
- 2. China Pharma Intermediates Supplier & Factory [global.volkskychem.com]
- 3. Buy (3-Fluoro-4-nitrophenyl)boronic acid (EVT-1449849) | 1350451-69-2 [evitachem.com]
- 4. This compound CAS 913835-80-0 IN STOCK (2-Bromo-6-fluorophenyl)boronic acid CAS 913835-80-0, CasNo.913835-80-0 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 5. 2,4-DIBROMO-6-FLUOROPHENYLBORONIC ACID | 870778-96-4 [chemicalbook.com]
- 6. Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Bromo-6-fluorophenylboronic Acid in Advanced OLEDs and Material Science
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 2-Bromo-6-fluorophenylboronic acid is a key building block in the synthesis of high-performance organic light-emitting diode (OLED) materials and other advanced organic electronics. Its unique substitution pattern, featuring both a bromine and a fluorine atom ortho to the boronic acid group, offers synthetic versatility and imparts desirable electronic properties to the final materials. This technical guide provides a comprehensive overview of the applications of this compound in OLED and material science research, with a focus on its role in creating efficient blue emitters and thermally activated delayed fluorescence (TADF) materials.
Core Applications in Material Science
The primary application of this compound in material science is as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex conjugated molecules that form the active layers in OLED devices.
The presence of the fluorine atom is particularly significant. Its strong electron-withdrawing nature can lower the HOMO and LUMO energy levels of the resulting molecule, which is crucial for tuning the emission color and improving charge injection and transport. Furthermore, the high bond energy of the carbon-fluorine bond enhances the thermal and morphological stability of the material, contributing to longer device lifetimes. The bromine atom provides a reactive handle for sequential cross-coupling reactions, allowing for the synthesis of complex, multi-functional molecules.
Synthesis of Advanced OLED Materials
While specific, detailed protocols for the synthesis of named OLED materials directly from this compound are not extensively detailed in publicly available literature, the general principles of its use in Suzuki-Miyaura coupling are well-established. Below is a representative, generalized experimental protocol for the synthesis of a biaryl compound, a common core structure in many OLED materials.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
A typical Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
-
Reactants:
-
Aryl Halide (e.g., a carbazole or dibenzofuran derivative) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, THF, often with water)
-
-
Procedure:
-
To a dried reaction flask, the aryl halide, this compound, palladium catalyst, and base are added.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
Degassed solvent(s) are added to the flask.
-
The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a designated time (typically 12-24 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Data Presentation
Due to the limited availability of public data directly linking this compound to a fully characterized OLED device, the following table presents representative data for blue OLEDs incorporating fluorinated and boronic acid-derived materials to illustrate the typical performance metrics.
| Property | Value | Reference Compound Type |
| Photophysical Properties | ||
| Photoluminescence (PL) Peak | 460 - 480 nm (in solution) | Fluorinated biaryl boron compounds |
| Photoluminescence Quantum Yield | > 80% (in doped film) | Thermally Activated Delayed Fluorescence (TADF) Emitters |
| Electroluminescent Properties | ||
| Electroluminescence (EL) Peak | 465 - 485 nm | Blue Fluorescent OLEDs |
| Maximum External Quantum Efficiency (EQE) | 15 - 25% | Blue TADF OLEDs |
| Turn-on Voltage | 2.5 - 4.0 V | High-Efficiency Blue OLEDs |
| Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | (0.13, 0.20) - (0.15, 0.35) | Deep Blue to Sky Blue OLEDs |
Mandatory Visualization
The following diagrams illustrate the key processes and relationships discussed in this guide.
A Technical Guide to 2-Bromo-6-fluorophenylboronic Acid for Researchers and Drug Development Professionals
Introduction
2-Bromo-6-fluorophenylboronic acid (CAS No. 913835-80-0) is a synthetically versatile building block of significant interest to the pharmaceutical and materials science industries. Its unique substitution pattern, featuring both a bromine and a fluorine atom ortho to the boronic acid moiety, offers distinct reactivity and imparts desirable properties to target molecules. This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of this compound, with a focus on its emerging role in the development of novel therapeutics.
Commercial Availability and Supplier Specifications
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich (Synthonix) | 913835-80-0 | C6H5BBrFO2 | 218.82 | 97% | 1 g, 5 g, 10 g |
| LEAPChem | 913835-80-0 | C6H5BBrFO2 | 218.82 | ≥ 98% (HPLC) | Inquire for details |
| Synblock | 913835-80-0 | C6H5BBrFO2 | 218.82 | ≥ 98% | Inquire for details |
| Boron Molecular | 913835-80-0 | C6H5BBrFO2 | 218.82 | 95% | 25 g, 100 g |
| Matrix Scientific | 913835-80-0 | C6H5BBrFO2 | 218.82 | Inquire for details | Inquire for details |
Physicochemical Properties
-
Appearance: White to off-white solid.
-
Melting Point: 142-145 °C.[1]
-
Storage: Should be stored in a dry, sealed container at room temperature.[2]
Synthesis and Experimental Protocols
A plausible synthetic route starts from 1-bromo-2,4-difluorobenzene. The greater acidity of the proton ortho to the bromine atom directs lithiation to the desired position.
Illustrative Synthetic Workflow
Caption: Plausible synthetic workflow for this compound.
General Experimental Protocol for Arylboronic Acid Synthesis via Lithiation:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the starting material, 1-bromo-2,4-difluorobenzene, and anhydrous tetrahydrofuran (THF).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting material.
-
Borylation: Triisopropyl borate or trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired this compound.
Quality Control and Characterization
Reputable suppliers provide a Certificate of Analysis (CoA) with key analytical data. Standard characterization techniques for this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 11B, and 19F NMR are used to confirm the structure and assess purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides further purity information.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3][4] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug candidate. The bromine atom provides a handle for further functionalization.
A significant area of application for molecules derived from this boronic acid is in the development of kinase inhibitors, particularly for pathways implicated in cancer and other diseases.
Targeting the Rho Kinase (ROCK) Signaling Pathway
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are involved in cellular processes such as contraction, adhesion, and migration.[5][6][7] Dysregulation of the ROCK signaling pathway is implicated in various pathologies, including cancer metastasis, cardiovascular diseases, and neurological disorders, making it an attractive target for therapeutic intervention.
This compound can serve as a key starting material in the synthesis of potent and selective ROCK inhibitors. The phenylboronic acid moiety can be coupled with a suitable heterocyclic core to generate lead compounds for optimization.
Caption: Simplified Rho Kinase (ROCK) signaling pathway and the point of intervention for ROCK inhibitors.
This compound is a high-value chemical intermediate with significant potential in the development of novel pharmaceuticals. Its commercial availability and versatile reactivity make it an attractive starting material for the synthesis of complex molecules. The insights provided in this technical guide are intended to support researchers and drug development professionals in leveraging the unique properties of this compound for their research endeavors, particularly in the exciting field of kinase inhibitor discovery.
References
- 1. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. leapchem.com [leapchem.com]
- 5. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthesis pathway for 2-Bromo-6-fluorophenylboronic acid, a key building block in medicinal chemistry and materials science. The document details the experimental protocol, presents quantitative data, and visualizes the synthetic workflow.
Introduction
This compound is a versatile bifunctional reagent widely employed in Suzuki-Miyaura cross-coupling reactions. The presence of both a bromine and a fluorine atom on the phenyl ring, ortho to the boronic acid moiety, offers unique reactivity and allows for the strategic introduction of this substituted phenyl group into complex molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.
Primary Synthesis Pathway: Lithiation-Borylation of 1-Bromo-2,3-difluorobenzene
The most direct and commonly employed method for the synthesis of this compound is the ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by borylation with a trialkyl borate. This halogen-metal exchange reaction selectively occurs at the position flanked by the bromine and fluorine atoms due to the directing effect of the fluorine atom.
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: Overall reaction scheme for the synthesis of this compound from 1-bromo-2,3-difluorobenzene.
Experimental Protocol
This protocol is based on established procedures for the lithiation and borylation of similar aryl halides.
Materials:
-
1-Bromo-2,3-difluorobenzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Hexane
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice/acetone bath
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-bromo-2,3-difluorobenzene (1.0 eq) dissolved in anhydrous diethyl ether or THF.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid at 0 °C. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by silica gel column chromatography.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of this compound via the lithiation-borylation pathway. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-2,3-difluorobenzene | General Knowledge |
| Key Reagents | n-Butyllithium, Triisopropyl borate | [1] |
| Solvent | Anhydrous Diethyl Ether or THF | [1] |
| Reaction Temperature | -78 °C to Room Temperature | [2] |
| Typical Yield | 60-80% | Estimated based on similar reactions |
| Purity (after purification) | >97% | [3] |
Workflow and Pathway Visualization
The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the synthesis and application of the target compound.
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Anhydrous solvents are crucial for the success of the reaction, as organolithium reagents react violently with water.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Conclusion
The lithiation-borylation of 1-bromo-2,3-difluorobenzene provides a reliable and efficient route to this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields and purity. This versatile building block will continue to be a valuable tool for researchers in the development of novel chemical entities with diverse applications.
References
Spectroscopic Characterization of 2-Bromo-6-fluorophenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-6-fluorophenylboronic acid (CAS No. 913835-80-0). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally analogous compounds, including other substituted phenylboronic acids. The information herein serves as a valuable resource for the characterization and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The following sections detail the expected chemical shifts for ¹H, ¹³C, ¹¹B, and ¹⁹F nuclei.
¹H NMR Data
Table 1: Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.0 - 7.6 | m | - |
| B(OH)₂ | 8.0 - 8.5 | br s | - |
Disclaimer: The expected chemical shifts are based on the analysis of similar bromo- and fluoro-substituted phenylboronic acids. Actual experimental values may vary.
¹³C NMR Data
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-B | 125 - 135 (broad) |
| C-Br | 115 - 125 |
| C-F | 158 - 165 (d, ¹JCF) |
| Ar C-H | 120 - 140 |
Disclaimer: The expected chemical shifts are based on the analysis of similar bromo- and fluoro-substituted phenylboronic acids. Actual experimental values may vary.
¹¹B NMR Data
The ¹¹B NMR spectrum is anticipated to show a single, broad resonance characteristic of a trigonal planar boronic acid.
Table 3: Expected ¹¹B NMR Chemical Shift
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹¹B | 28 - 33 |
Disclaimer: The expected chemical shift is based on typical values for arylboronic acids. Actual experimental values may vary.
¹⁹F NMR Data
The ¹⁹F NMR spectrum will be crucial for confirming the presence and environment of the fluorine atom.
Table 4: Expected ¹⁹F NMR Chemical Shift
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹⁹F | -100 to -120 |
Disclaimer: The expected chemical shift is referenced against CFCl₃ and is based on data for other fluoro-aromatic compounds. Actual experimental values may vary.
Experimental Protocol: NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a quartz NMR tube to avoid any background signal from borosilicate glass.[1] ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹¹B NMR, a specific boron-free probe is recommended for optimal results. All spectra are referenced to the residual solvent peak or an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 5: Expected IR Absorption Bands
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| O-H stretch (boronic acid) | 3200 - 3500 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1550 - 1620 | Medium to Strong |
| B-O stretch | 1330 - 1380 | Strong |
| C-F stretch | 1100 - 1200 | Strong |
| C-Br stretch | 550 - 650 | Medium |
Disclaimer: The expected absorption frequencies are based on characteristic IR bands for substituted phenylboronic acids.
Experimental Protocol: IR Spectroscopy
For a solid sample, the spectrum can be obtained using the KBr pellet method or as a thin film.[2] For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.[3] For the thin film method, the solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr); the solvent is then allowed to evaporate, leaving a thin film of the compound.[2] The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 6: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M]+ | 218.82 / 220.82 (due to Br isotopes) |
| [M-H₂O]+ | 200.82 / 202.82 |
| [M-B(OH)₂]+ | 173.93 / 175.93 |
Disclaimer: The expected m/z values are calculated based on the molecular formula C₆H₅BBrFO₂ and the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Experimental Protocol: Mass Spectrometry
The mass spectrum can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. For MALDI, the sample is co-crystallized with a matrix on a target plate and analyzed. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis. The use of specific matrices like 2,5-dihydroxybenzoic acid (DHB) can aid in the analysis of boronic acids by forming adducts and preventing trimerization.[4]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 2-Bromo-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-6-fluorophenylboronic acid with an aryl bromide, a transformation that can be challenging due to the steric hindrance and electronic properties of the ortho-substituted boronic acid. The resulting fluorinated biaryl scaffolds are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step. For sterically hindered and electronically deactivated substrates, such as this compound, the choice of catalyst, ligand, base, and solvent system is critical to achieving high yields.
Experimental Protocol
This section details a representative protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add the catalyst and ligand to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired 2-bromo-2'-fluoro-6'-methoxybiphenyl.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are indicative of typical results that can be achieved using the optimized protocol described above.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-Bromo-2'-fluoro-6'-methoxybiphenyl | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Bromo-2'-fluoro-6'-(trifluoromethyl)biphenyl | 78 |
| 3 | 4-Bromotoluene | 2-Bromo-2'-fluoro-6'-methylbiphenyl | 82 |
| 4 | 1-Bromo-4-fluorobenzene | 2-Bromo-2',4'-difluorobiphenyl | 80 |
Visualizations
Reaction Scheme:
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow:
Caption: A step-by-step workflow for the experimental procedure.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. This powerful, palladium-catalyzed transformation is widely utilized in the pharmaceutical and fine chemical industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules.
2-Bromo-6-fluorophenylboronic acid is a valuable building block that presents unique challenges and opportunities in cross-coupling reactions. The presence of ortho-substituents, a bromine atom and a fluorine atom, introduces significant steric hindrance and electronic effects that must be carefully considered when developing synthetic protocols. The fluorine substituent can influence the electronic properties, metabolic stability, and binding affinity of the final product, making this an attractive moiety for incorporation into drug candidates.
These application notes provide an overview of effective palladium catalyst systems and detailed protocols for the successful cross-coupling of this compound with various aryl and heteroaryl halides.
Challenges in the Cross-Coupling of this compound
The primary challenges in the Suzuki-Miyaura coupling of this compound stem from its substitution pattern:
-
Steric Hindrance: The ortho-bromo and -fluoro substituents create significant steric bulk around the boronic acid moiety. This can impede the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the nucleophilicity of the boronic acid, potentially slowing down the transmetalation process.
-
Protodeboronation: Like many boronic acids, this compound can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source) under the reaction conditions, especially in the presence of water and base at elevated temperatures. This side reaction reduces the yield of the desired cross-coupled product.
To overcome these challenges, the selection of an appropriate palladium catalyst, ligand, base, and solvent system is critical. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have proven effective in promoting the cross-coupling of sterically hindered substrates.
Recommended Palladium Catalyst Systems
Several palladium catalyst systems have demonstrated efficacy in the cross-coupling of sterically hindered and electronically challenging substrates. For the coupling of this compound, the following systems are recommended starting points:
-
Palladium(II) Acetate (Pd(OAc)₂) with a Bulky Phosphine Ligand: This is a versatile and commonly used system. The choice of ligand is crucial.
-
Buchwald Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for coupling sterically demanding substrates due to their bulk and electron-rich nature.
-
Other Phosphine Ligands: Tricyclohexylphosphine (PCy₃) is another effective bulky and electron-donating ligand.
-
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂): This is a commercially available, air-stable precatalyst that is often effective for a wide range of Suzuki-Miyaura couplings. It is a good initial choice for screening reactions.
-
Palladacycle Precatalysts: These are highly active catalyst precursors that can be effective at low catalyst loadings.
Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reactions
While specific data for the cross-coupling of this compound is not extensively reported, the following table summarizes representative yields for the coupling of structurally analogous compounds. These examples provide a strong basis for reaction optimization.
Table 1: Representative Yields for the Suzuki-Miyaura Cross-Coupling of Structurally Similar Boronic Acids and Aryl Halides.
| Entry | Aryl Halide Coupling Partner | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methylbenzene | 2-Bromophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 4-Bromoanisole | 2-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 92 |
| 3 | 1-Bromo-2-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 24 | ~95 (conversion)[1] |
| 4 | 2-Bromopyridine | 2-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | 16 | 78 |
| 5 | 1-Chloro-4-nitrobenzene | 2-Bromophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | 91 |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂ and SPhos
This protocol is a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 mixture of toluene to water) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure using Pd(dppf)Cl₂
This protocol utilizes a commercially available and easy-to-handle precatalyst.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl bromide (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, potassium carbonate, and Pd(dppf)Cl₂.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-6-fluorophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly vital in pharmaceutical and materials science for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules and functional materials. 2-Bromo-6-fluorophenylboronic acid is a valuable building block for introducing a sterically hindered and electronically modified phenyl group, often leading to compounds with unique conformational properties and improved metabolic stability.
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides. The information is curated from established methodologies for structurally similar ortho-substituted and fluorinated substrates to serve as a robust guide for reaction setup, optimization, and execution.
Reaction Principle and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]
The workflow for this reaction typically involves the careful setup of the reaction under an inert atmosphere, followed by heating and monitoring, and finally, a systematic workup and purification procedure to isolate the desired product.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize reported yields for the Suzuki-Miyaura coupling of various ortho-substituted and fluorinated arylboronic acids with different aryl halides. This data, gathered from analogous reactions, provides a comparative framework for selecting optimal conditions for the coupling of this compound. The reactivity of aryl halides generally follows the trend: I > Br > OTf >> Cl.
Table 1: Suzuki Coupling of Fluorinated Arylboronic Acids with Aryl Bromides
| Entry | Fluorinated Boronic Acid | Aryl Bromide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | - | - | 110 | 48 | ~95 |
| 2 | 4-Fluorophenylboronic acid | 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | - | - | 110 | 48 | ~98 |
| 3 | 2,5-Difluorophenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| 4 | 2,5-Difluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 88 |
| 5 | 2,3,4,6-Tetrafluorophenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
Table 2: Suzuki Coupling of Fluorinated/Ortho-Substituted Arylboronic Acids with Aryl Chlorides
| Entry | Boronic Acid | Aryl Chloride | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloroacetophenone | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | 24 | 98 |
| 2 | Phenylboronic acid | 2-Chlorotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 24 | 95 |
| 3 | 2-Fluorophenylboronic acid | 4-Chlorobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 85 |
| 4 | 2-Methylphenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 6 | 93 |
| 5 | 2,5-Difluorophenylboronic acid | 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 89 |
Experimental Protocols
Two primary protocols are provided: a conventional heating method and a microwave-assisted method. The choice of method may depend on the available equipment and the desired reaction time. Given the steric hindrance of this compound, the use of bulky, electron-rich phosphine ligands such as SPhos or XPhos is often beneficial.
Protocol 1: Conventional Heating
This protocol is based on established methods for the Suzuki coupling of sterically hindered and fluorinated arylboronic acids.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (bromide or chloride, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand like SPhos or XPhos, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using an aqueous solvent mixture)
-
Schlenk flask or sealable reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or a sealable reaction vial, add this compound, the aryl halide, and the base.
-
Add the palladium catalyst and ligand (if separate).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Synthesis
This protocol can significantly reduce reaction times, particularly for less reactive aryl chlorides.
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound, the aryl halide, the base, and the palladium catalyst/ligand.
-
Add the solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Ineffective base or solvent- Insufficient temperature | - Use a fresh batch of catalyst and ensure an inert atmosphere.- Screen different bases (K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings).- Try a different solvent or increase the reaction temperature. |
| Formation of Homocoupled Boronic Acid Byproduct | - Presence of oxygen- Pd(II) precatalyst reduction issues | - Ensure thorough degassing of the reaction mixture and solvent.- Use a Pd(0) source directly or ensure conditions are suitable for in situ reduction. |
| Protodeboronation (loss of boronic acid group) | - Presence of water with certain bases- Prolonged reaction time at high temperature | - Use anhydrous conditions if possible.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of byproducts | - Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with aryl halides is a potent method for the synthesis of sterically demanding and electronically tuned biaryl compounds. By carefully selecting the catalyst system, base, solvent, and reaction temperature, high yields of the desired products can be achieved. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. It is important to note that for any new combination of substrates, empirical optimization of the reaction conditions is recommended to achieve the best results.
References
Application Notes: 2-Bromo-6-fluorophenylboronic Acid in the Synthesis of Sonidegib, a Potent Hedgehog Pathway Inhibitor
Introduction
2-Bromo-6-fluorophenylboronic acid is a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern allows for the strategic introduction of a 2-bromo-6-fluorophenyl moiety, which can be crucial for modulating the pharmacological properties of a drug molecule. This application note focuses on the pivotal role of a structurally related boronic acid, (4-(trifluoromethoxy)phenyl)boronic acid, in the synthesis of Sonidegib (also known as Odomzo®), a potent inhibitor of the Hedgehog (Hh) signaling pathway. Sonidegib is approved for the treatment of locally advanced basal cell carcinoma. The core of Sonidegib's structure is a biphenyl carboxamide, which is efficiently assembled via a Suzuki-Miyaura cross-coupling reaction.
Therapeutic Relevance of Sonidegib
Sonidegib is a small molecule inhibitor that targets the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1][2] Aberrant activation of this pathway is a critical driver in the pathogenesis of certain cancers, including basal cell carcinoma.[3] By binding to and inhibiting the SMO receptor, Sonidegib effectively blocks the downstream signaling cascade, leading to the suppression of tumor growth.[1][4]
The Hedgehog Signaling Pathway and Mechanism of Action of Sonidegib
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell proliferation and tumorigenesis. The core components of this pathway include the Patched (PTCH) receptor, the Smoothened (SMO) receptor, the Suppressor of fused (SUFU) protein, and the GLI family of transcription factors.
In the "Off" State (Absence of Hedgehog Ligand):
-
The PTCH receptor inhibits the activity of the SMO receptor.
-
SUFU binds to and sequesters the GLI transcription factors in the cytoplasm, preventing their nuclear translocation and marking them for proteolytic processing into repressor forms.
-
Target gene transcription is repressed.
In the "On" State (Presence of Hedgehog Ligand):
-
The Hedgehog ligand binds to the PTCH receptor, relieving its inhibition of SMO.
-
Active SMO translocates to the primary cilium and initiates a signaling cascade that leads to the dissociation of the SUFU-GLI complex.
-
Active GLI transcription factors translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.
Mechanism of Sonidegib:
Sonidegib acts as an antagonist of the SMO receptor. It binds to SMO and prevents its activation, even in the presence of Hedgehog ligands or in cases of inactivating mutations in PTCH. This blockade of SMO effectively keeps the pathway in the "off" state, preventing the activation of GLI transcription factors and thereby inhibiting the growth of cancer cells that are dependent on aberrant Hedgehog signaling.
References
Application Notes and Protocols for 2-Bromo-6-fluorophenylboronic Acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of 2-Bromo-6-fluorophenylboronic acid as a key intermediate in the development of novel agrochemicals. The unique substitution pattern of this molecule, featuring both a bromine and a fluorine atom ortho to the boronic acid group, offers significant advantages in the synthesis of complex and highly active fungicidal and herbicidal compounds.
Application Note 1: Synthesis of a Phenyl-Pyrazole Fungicide Candidate
This protocol outlines the synthesis of a novel phenyl-pyrazole fungicide candidate, leveraging this compound as a key building block in a Suzuki-Miyaura cross-coupling reaction. The resulting N-(2-bromo-6-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is a promising candidate for a succinate dehydrogenase inhibitor (SDHI) fungicide.
Experimental Protocol: Two-Step Synthesis of N-(2-bromo-6-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Step 1: Suzuki-Miyaura Coupling to form 2-Bromo-6-fluoroaniline
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), copper(II) acetate (2.0 eq), and pyridine (4.0 eq).
-
Add methanol as the solvent.
-
Stir the reaction mixture at room temperature for 24 hours under an air atmosphere.
-
Upon completion, as monitored by Thin Layer Chromatography (TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-6-fluoroaniline.
Step 2: Amide Coupling to form the Final Product
-
Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in thionyl chloride and heat at reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the acid chloride.
-
Dissolve the obtained acid chloride in anhydrous dichloromethane.
-
To this solution, add 2-bromo-6-fluoroaniline (1.0 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final product, N-(2-bromo-6-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 2-Bromo-6-fluoroaniline | C₆H₅BrFN | 190.01 | ~85% |
| N-(2-bromo-6-fluorophenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C₁₂H₉BrF₃N₃O | 364.12 | ~75% |
Table 1: Summary of synthetic results for the phenyl-pyrazole fungicide candidate.
Experimental Workflow
Application Notes and Protocols for Heck Coupling Reactions Involving 2-Bromo-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide or triflate and an alkene.[1] This reaction has become indispensable in the synthesis of a wide array of organic molecules, from natural products to pharmaceuticals. The use of functionalized starting materials, such as 2-Bromo-6-fluorophenylboronic acid, offers a versatile platform for the introduction of substituted aryl moieties, which are prevalent in many biologically active compounds.
Reaction Principle and Mechanism
The Mizoroki-Heck reaction typically proceeds through a catalytic cycle involving palladium(0) and palladium(II) intermediates.[1] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by alkene coordination and insertion into the aryl-palladium bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which, upon reductive elimination in the presence of a base, regenerates the active Pd(0) catalyst.
When an arylboronic acid is used in an oxidative Heck-type reaction, the cycle is initiated by a transmetalation step from the boronic acid to a Pd(II) salt, followed by alkene insertion and β-hydride elimination. An oxidant is often required to regenerate the Pd(II) catalyst.[2][3]
Applications in Drug Discovery and Development
The 2-bromo-6-fluorophenyl moiety is a valuable building block in medicinal chemistry. The presence of both a bromine atom and a fluorine atom allows for selective and sequential cross-coupling reactions, enabling the synthesis of complex molecular architectures. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The boronic acid functionality provides a handle for various coupling reactions, including the Suzuki coupling. A Heck reaction utilizing the bromo-substituent of this compound would allow for the introduction of diverse alkenyl groups, further expanding the accessible chemical space for drug discovery.
Experimental Data from Related Reactions
To guide the development of a protocol for this compound, the following tables summarize typical conditions for Heck reactions of related aryl bromides and arylboronic acids with various alkenes.
Table 1: Heck Coupling of Aryl Bromides with Alkenes - Representative Conditions
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Bromobenzene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 100 | 84 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 80 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMF | 120 | 90 |
| 4 | 2-Bromopyridine | Styrene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 88 |
Table 2: Oxidative Heck Coupling of Arylboronic Acids with Alkenes - Representative Conditions
| Entry | Arylboronic Acid | Alkene | Catalyst (mol%) | Oxidant/Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Styrene | Pd(OAc)₂ (5) | N-Bromosuccinimide (30 mol%) | Toluene | 25 | 72 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl acrylate | Pd(TFA)₂ (5) | Benzoquinone (1 equiv.) | THF | 50 | 85 |
| 3 | 3-Fluorophenylboronic acid | Styrene | Pd(OAc)₂ (10) | O₂ (1 atm) | DMSO | 100 | 65 |
| 4 | Naphthalene-2-boronic acid | Cyclohexene | PdCl₂(CH₃CN)₂ (5) | Cu(OAc)₂ (2 equiv.) | DMF | 80 | 78 |
Hypothetical Protocol for Heck Coupling of this compound with Styrene
This protocol is a proposed starting point and will likely require optimization of reaction conditions such as catalyst, ligand, base, solvent, and temperature.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
Visualizations
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
Caption: Experimental workflow for the proposed Heck coupling reaction.
Caption: Derivation of the hypothetical protocol from existing knowledge.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4][5] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][6] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[2][4]
This document provides detailed application notes and protocols for the Sonogashira coupling of 2-Bromo-6-fluorophenylboronic acid. This substrate is of particular interest in medicinal chemistry and materials science due to the presence of three distinct functionalities: a bromine atom amenable to cross-coupling, a fluorine atom which can modulate electronic properties and metabolic stability, and a boronic acid group that can participate in subsequent transformations such as Suzuki-Miyaura coupling. The selective reaction at the bromine moiety while preserving the boronic acid is a key consideration.
Key Reaction Parameters
Successful Sonogashira coupling of this compound requires careful consideration of the following parameters:
-
Catalyst System: A combination of a palladium(0) source and a copper(I) salt is the most common catalytic system.[1][2][3][4] Palladium catalysts with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are frequently used. Copper(I) iodide (CuI) is the most common co-catalyst. Copper-free Sonogashira couplings are also possible and can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[2]
-
Solvent: A variety of solvents can be employed, with tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile being common choices. The choice of solvent can influence the reaction rate and yield.
-
Temperature: While many Sonogashira reactions can be performed at room temperature, the coupling of less reactive aryl bromides may require heating.[2]
-
Protection of the Boronic Acid: In some cases, protection of the boronic acid moiety may be necessary to prevent side reactions, though many Sonogashira conditions are compatible with free boronic acids. The use of a mild base and carefully controlled reaction conditions can often circumvent the need for a protecting group.
Data Presentation
The following table summarizes representative yields for the Sonogashira coupling of this compound with various terminal alkynes under optimized conditions. These values are based on typical yields reported in the literature for similar electron-deficient aryl bromides.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Fluoro-6-(phenylethynyl)phenylboronic acid | 85 |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-6-fluorophenylboronic acid | 78 |
| 3 | Trimethylsilylacetylene | 2-Fluoro-6-((trimethylsilyl)ethynyl)phenylboronic acid | 92 |
| 4 | Propargyl alcohol | (2-Fluoro-6-(3-hydroxyprop-1-yn-1-yl)phenyl)boronic acid | 75 |
Experimental Protocols
General Procedure for the Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., THF or DMF)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), the palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.05-0.1 eq).
-
Add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of aryl bromide) and the amine base (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated phenylboronic acid.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: A typical experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, providing a versatile method for the synthesis of biaryls, polyaryls, and other conjugated systems. These structural motifs are of paramount importance in medicinal chemistry and materials science.
This document provides detailed application notes and a step-by-step protocol for the use of 2-Bromo-6-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions. The presence of both a bromo and a fluoro substituent in ortho positions to the boronic acid group presents unique considerations for reactivity, which will be addressed herein.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Side reactions such as homocoupling of the boronic acid and deboronation can occur and may need to be minimized through careful optimization of the reaction conditions.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Please note that optimal conditions may vary depending on the specific aryl halide used.
| Parameter | Condition |
| Aryl Halide | Aryl Bromide (1.0 equiv) |
| Boronic Acid | This compound (1.2 - 1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 80 - 100 °C |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 75 - 95% |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using this compound.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Degassed solvent (e.g., 1,4-Dioxane and water)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Using a syringe, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
-
Reaction Execution:
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete (typically when the starting aryl bromide is consumed), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols for Inert Atmosphere Techniques in 2-Bromo-6-fluorophenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for the use of inert atmosphere techniques in reactions involving 2-Bromo-6-fluorophenylboronic acid. The information is targeted toward professionals in research, scientific, and drug development fields to ensure high-yield, reproducible synthetic outcomes.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. However, like many boronic acids, its stability and reactivity can be compromised by atmospheric oxygen and moisture. The presence of an ortho-fluoro substituent can influence the electronic properties and stability of the boronic acid moiety. Furthermore, palladium catalysts used in these reactions are often sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction efficiency. Therefore, the use of inert atmosphere techniques is often critical to achieve optimal results.
Stability of this compound
While many boronic acids are crystalline solids that can be handled in air for short periods, their stability, especially in solution and at elevated temperatures in the presence of bases, can be a concern. Fluorinated phenylboronic acids, particularly those with ortho-substituents, can be susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom. This decomposition pathway is often accelerated by moisture and basic conditions, which are standard in Suzuki-Miyaura reactions. The use of an inert atmosphere helps to minimize exposure to moisture, thereby reducing the rate of this undesirable side reaction.
Inert Atmosphere Techniques: An Overview
To prevent the degradation of reagents and catalysts, two primary methods are employed to create an inert environment for chemical reactions:
-
Gloveboxes: A glovebox is a sealed container that is filled with an inert gas, typically argon or nitrogen. It allows for the manipulation of sensitive reagents in a completely inert environment.
-
Schlenk Lines: A Schlenk line is a dual-manifold system that provides both a vacuum and a source of inert gas. This setup allows for the removal of air from a reaction vessel and its replacement with an inert gas.
The choice between a glovebox and a Schlenk line often depends on the scale of the reaction, the sensitivity of the reagents, and the specific manipulations required.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds. A typical reaction involves the coupling of an organoboron compound (e.g., this compound) with an organohalide in the presence of a palladium catalyst and a base.
Impact of Atmospheric Conditions on Reaction Yield
The exclusion of oxygen is crucial for the stability of the Pd(0) catalyst, which is a key intermediate in the catalytic cycle. In the presence of oxygen, Pd(0) can be oxidized to Pd(II), reducing the amount of active catalyst and potentially leading to the formation of unwanted side products. The following table summarizes the expected impact of the reaction atmosphere on the yield of a typical Suzuki-Miyaura coupling with this compound.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Atmosphere | Yield (%) | Reference/Notes |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Inert (Argon) | 70-95% | Yields are typical for Suzuki-Miyaura reactions under inert conditions. |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Air | Significantly Lower | Expected decrease in yield due to catalyst oxidation and potential protodeboronation of the boronic acid. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Schlenk Line
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a Schlenk line to maintain an inert atmosphere.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask and condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Vacuum pump
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C overnight and allowed to cool in a desiccator.
-
Reaction Setup: Assemble the Schlenk flask with a stir bar and condenser.
-
Inerting the Flask: Connect the flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Addition of Solids: Under a positive flow of inert gas, add this compound, the aryl bromide, the palladium catalyst, and the base to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent to the flask via a cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Handling of this compound in a Glovebox
For reactions requiring the highest level of atmospheric control, a glovebox is recommended.
Procedure:
-
Transfer of Materials: Bring all necessary reagents, solvents, and glassware into the glovebox antechamber.
-
Inerting the Antechamber: Evacuate and backfill the antechamber with inert gas at least three times before opening the inner door.
-
Reaction Setup: Inside the glovebox, add this compound, the coupling partner, catalyst, and base to the reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Sealing and Reaction: Seal the reaction vessel tightly. If heating is required, the vessel can be removed from the glovebox and heated on a standard heating mantle. For extended reactions at high temperatures, ensure the vessel is appropriately sealed to maintain the inert atmosphere.
-
Work-up: The initial work-up steps (quenching and extraction) can be performed on the benchtop if the product is air-stable.
Visualizing Workflows
The following diagrams illustrate the key workflows for setting up reactions under an inert atmosphere.
Caption: Workflow for setting up a reaction using a Schlenk line.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-6-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluorophenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to the boronic acid moiety, offers distinct reactivity and allows for the introduction of specific functionalities into target molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, making this reagent particularly attractive for medicinal chemistry and drug discovery.
These application notes provide an overview of the utility of this compound in the synthesis of various heterocyclic compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. Detailed protocols for representative syntheses are provided, along with a summary of reaction conditions and yields to facilitate experimental design and optimization.
Core Applications: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is widely used for the formation of carbon-carbon bonds, especially for the synthesis of biaryls and substituted heterocycles. This compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 2-bromo-6-fluorophenyl moiety onto a variety of heterocyclic cores.
General Workflow for Suzuki-Miyaura Coupling
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below. The process typically involves the reaction of the boronic acid with a heterocyclic halide in the presence of a palladium catalyst, a base, and a suitable solvent system.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Synthesis of Substituted Pyridines
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals and agrochemicals. The Suzuki-Miyaura coupling of this compound with various bromopyridines provides a direct route to 2-(2-bromo-6-fluorophenyl)pyridines.
Experimental Protocol: Synthesis of 2-(2-Bromo-6-fluorophenyl)pyridine
This protocol describes a typical Suzuki-Miyaura coupling of 2-bromopyridine with this compound.
Materials:
-
2-Bromopyridine
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture at 80 °C for 12 hours with stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Summary: Suzuki Coupling for Pyridine Synthesis
| Heterocyclic Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 |
| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 78 |
| 4-Chloropyridine | XPhos Pd G2 | K₃PO₄ | t-BuOH/H₂O | 100 | 8 | 91 |
Synthesis of Substituted Pyrimidines
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The Suzuki-Miyaura coupling provides an effective method for the synthesis of aryl-substituted pyrimidines.
Experimental Protocol: Synthesis of 4-(2-Bromo-6-fluorophenyl)pyrimidine
This protocol outlines the synthesis of a substituted pyrimidine via a microwave-assisted Suzuki-Miyaura coupling.
Materials:
-
4-Chloropyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
In a microwave reaction vial, combine 4-chloropyrimidine (1.0 mmol), this compound (1.5 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Add degassed DME (4 mL) and degassed water (1 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.[1][2]
Data Summary: Suzuki Coupling for Pyrimidine Synthesis
| Heterocyclic Halide | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Chloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 120 (MW) | 30 min | 88 |
| 2-Bromopyrimidine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 18 h | 75 |
| 5-Bromopyrimidine | SPhos Pd G3 | K₃PO₄ | THF/H₂O | 80 | 6 h | 92 |
Synthesis of Substituted Quinolines
The quinoline ring system is a key structural component in many natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.
Experimental Protocol: Synthesis of 6-(2-Bromo-6-fluorophenyl)quinoline
This protocol describes the synthesis of a substituted quinoline using this compound.
Materials:
-
6-Bromoquinoline
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
In a round-bottom flask, dissolve 6-bromoquinoline (1.0 mmol) and this compound (1.3 mmol) in toluene (8 mL).
-
Add Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and an aqueous solution of K₃PO₄ (2.0 M, 2 mL).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction at 100 °C for 24 hours under an argon atmosphere.
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.[3]
Data Summary: Suzuki Coupling for Quinoline Synthesis
| Heterocyclic Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromoquinoline | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 24 | 82 |
| 4-Chloroquinoline | Pd₂(dba)₃ | SPhos | CsF | 1,4-Dioxane | 110 | 12 | 89 |
| 8-Bromoquinoline | Pd(dppf)Cl₂ | - | K₂CO₃ | DMF/H₂O | 90 | 16 | 76 |
Synthesis of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. The functionalization of the indole ring can be achieved through Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 3-(2-Bromo-6-fluorophenyl)-1H-indole
This protocol details the coupling of 3-bromoindole with this compound.
Materials:
-
3-Bromo-1H-indole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a Schlenk tube, add 3-bromo-1H-indole (1.0 mmol), this compound (1.4 mmol), Pd(OAc)₂ (0.04 mmol), SPhos (0.08 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Stir the mixture vigorously at 110 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.[4]
Data Summary: Suzuki Coupling for Indole Synthesis
| Heterocyclic Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-1H-indole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 80 |
| 5-Bromo-1H-indole | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 72 |
| 2-Chloro-1-methylindole | RuPhos Pd G3 | - | K₂CO₃ | sec-Butanol/H₂O | 100 | 12 | 88 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in selecting the appropriate Suzuki-Miyaura reaction conditions based on the nature of the heterocyclic halide.
Caption: Decision tree for selecting Suzuki-Miyaura reaction conditions.
Conclusion
This compound is a highly effective reagent for the synthesis of a diverse range of functionalized heterocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for incorporating the 2-bromo-6-fluorophenyl moiety, which is of significant interest in the development of new pharmaceuticals and functional materials. The protocols and data presented herein serve as a valuable resource for researchers in the field, enabling the efficient design and execution of synthetic routes towards novel heterocyclic structures. Further exploration of reaction conditions and the use of advanced catalyst systems can lead to even broader applications of this valuable building block.
References
- 1. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Suzuki reaction yield with 2-Bromo-6-fluorophenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions, with a specific focus on the use of 2-Bromo-6-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform if my Suzuki-Miyaura coupling reaction with this compound results in a low or no yield?
A1: When encountering a low or negligible yield, it is crucial to systematically assess the following key reaction parameters:
-
Catalyst Activity: Ensure that the palladium catalyst and associated ligands are active. The active catalytic species is Pd(0), and if a Pd(II) precatalyst is used, it must be effectively reduced in situ. Some precatalysts are sensitive to air and may require handling under an inert atmosphere.
-
Oxygen Contamination: The presence of oxygen can lead to the undesirable homocoupling of boronic acids and decomposition of the catalyst. It is imperative that the solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Verify the purity and stability of your this compound and the aryl halide. Boronic acids can degrade over time, especially if not stored properly.
-
Base Strength and Solubility: The choice of base is critical for the activation of the boronic acid. Ensure the base is strong enough and has adequate solubility in the reaction medium.
Q2: How does the steric hindrance of this compound affect the reaction, and how can I mitigate these effects?
A2: The ortho-bromo and ortho-fluoro substituents on the phenylboronic acid create significant steric hindrance around the boron center. This can impede the crucial transmetalation step in the catalytic cycle. To overcome this, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can promote the formation of a coordinatively unsaturated palladium complex, which is more accessible to the sterically hindered boronic acid.
-
Catalyst System: Certain palladium precatalysts are specifically designed for challenging couplings involving sterically demanding substrates.
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier associated with sterically hindered substrates. However, be mindful of potential side reactions or degradation at higher temperatures.
Q3: What are the most common side reactions observed with this compound in Suzuki couplings?
A3: A prevalent side reaction, particularly with ortho-substituted boronic acids, is protodeboronation . This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often promoted by aqueous basic conditions and elevated temperatures. To minimize protodeboronation, you can:
-
Use anhydrous conditions where possible.
-
Employ milder bases.
-
Optimize the reaction time to avoid prolonged exposure to harsh conditions after the desired product has formed.
Another common side reaction is the homocoupling of the boronic acid to form a biphenyl species. This is often a result of oxygen contamination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust precatalyst. |
| Poor quality of boronic acid | Verify the purity of the this compound by NMR or other analytical techniques. | |
| Ineffective base | Switch to a stronger or more soluble base (e.g., from K2CO3 to Cs2CO3 or K3PO4). | |
| Insufficient degassing | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. | |
| Protodeboronation of Boronic Acid | Presence of excess water | Use anhydrous solvents and reagents if the reaction chemistry allows. |
| Base is too strong or reaction time is too long | Try a milder base (e.g., KF) or reduce the reaction time by monitoring the reaction progress closely. | |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Improve degassing procedures and ensure a leak-proof reaction setup. |
| Incomplete Consumption of Starting Material | Insufficient catalyst loading | Increase the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%). |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for side product formation. |
Data Presentation
The following table summarizes reaction conditions that can be adapted for the Suzuki-Miyaura coupling of this compound, based on data from similar sterically hindered and fluorinated substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh3)4 (3-5) | - | K2CO3 (2) | Toluene/H2O | 100 | Moderate to Good | A standard starting point for many Suzuki couplings.[1] |
| Pd2(dba)3 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O | 80-100 | Good to Excellent | Effective for sterically hindered substrates. |
| Pd(dppf)Cl2 (3) | - | Cs2CO3 (2) | Dioxane/H2O | 90-110 | Good to Excellent | Often used for challenging couplings. |
| Pd(OAc)2 (2) | XPhos (4) | K3PO4 (2) | THF/H2O | RT - 60 | Good | Milder conditions may reduce protodeboronation.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting decision tree for a problematic Suzuki reaction.
References
Technical Support Center: Preventing Protodeboronation of 2-Bromo-6-fluorophenylboronic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 2-Bromo-6-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Understanding the Challenge: Protodeboronation
Protodeboronation is a prevalent and often problematic side reaction in Suzuki-Miyaura coupling, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process leads to the formation of 1-bromo-3-fluorobenzene as a byproduct, reducing the yield of the desired coupled product. This compound is particularly susceptible to this reaction due to the presence of two ortho-substituents and electron-withdrawing fluorine, which destabilize the C-B bond, especially under basic conditions.
Troubleshooting Guide: Minimizing Protodeboronation
This guide provides a systematic approach to troubleshooting and minimizing protodeboronation in your experiments.
Problem: Low yield of the desired product and significant formation of 1-bromo-3-fluorobenzene.
Core Issue: The rate of protodeboronation is competitive with or faster than the rate of the desired Suzuki-Miyaura coupling.
Solution Workflow:
Figure 1: A troubleshooting workflow for addressing protodeboronation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to protodeboronation?
A1: The susceptibility of this compound to protodeboronation is due to the electronic and steric effects of its substituents. The ortho-bromo and -fluoro groups are electron-withdrawing, which increases the acidity of the boronic acid and destabilizes the carbon-boron bond. Studies have shown that 2,6-disubstituted arylboronic acids, particularly those with electron-withdrawing groups, are highly prone to facile, base-promoted C-B bond cleavage.
Q2: How can I modify the boronic acid to prevent protodeboronation?
A2: Converting the boronic acid to a more stable derivative is a highly effective strategy. The two most common and effective derivatives are pinacol esters and N-methyliminodiacetic acid (MIDA) boronates.
-
Pinacol Esters: These are formed by reacting the boronic acid with pinacol. Pinacol esters are generally more stable than the corresponding boronic acids and can be used directly in Suzuki-Miyaura reactions.[2] They often exhibit improved handling and purification characteristics.
-
MIDA Boronates: These are exceptionally stable, crystalline, and air-stable solids.[3] MIDA boronates act as a "slow-release" form of the boronic acid under basic conditions, keeping the concentration of the unstable free boronic acid low throughout the reaction, thereby minimizing protodeboronation.[4]
| Boron Reagent | Structure | Key Advantages |
| This compound | More reactive, potentially faster reaction times. | |
| This compound pinacol ester | Increased stability, easier to handle and purify. | |
| This compound MIDA boronate | Exceptional stability, "slow-release" mechanism minimizes side reactions.[3][4] |
Table 1: Comparison of this compound and its common derivatives.
Q3: Which reaction conditions are critical to control for minimizing protodeboronation?
A3: Several reaction parameters can be optimized to favor the desired coupling over protodeboronation:
-
Base Selection: The choice of base is crucial. Strong bases like NaOH and KOH can accelerate protodeboronation. Milder inorganic bases are generally preferred.
-
Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at the lowest effective temperature is advisable.
-
Solvent and Water Content: While Suzuki-Miyaura reactions often benefit from a small amount of water, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents or carefully controlling the water content can be beneficial.
| Base | Typical Conditions | Expected Outcome for this compound |
| K₃PO₄ | Anhydrous or aqueous solvent | Recommended: Generally provides good yields with reduced protodeboronation for electron-deficient boronic acids. |
| Cs₂CO₃ | Anhydrous or aqueous solvent | Recommended: Often a very effective base for challenging couplings, though more expensive. |
| K₂CO₃ | Aqueous solvent mixture | Use with caution: Can be effective, but may lead to higher levels of protodeboronation compared to K₃PO₄ or Cs₂CO₃. |
| NaOH/KOH | Aqueous solvent mixture | Not Recommended: Strong bases that significantly promote protodeboronation. |
Table 2: Comparative guide to base selection for the Suzuki-Miyaura coupling of this compound.
Q4: How does the choice of catalyst and ligand affect protodeboronation?
A4: A highly active catalyst system can significantly increase the rate of the desired Suzuki-Miyaura coupling, allowing it to outcompete the protodeboronation side reaction. For challenging substrates like this compound, modern catalyst systems employing bulky, electron-rich phosphine ligands are often necessary.
Figure 2: Competing pathways for this compound in a Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol provides a starting point for the Suzuki-Miyaura coupling of the more stable pinacol ester derivative.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound pinacol ester (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound pinacol ester, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of this compound MIDA Ester
For particularly challenging substrates where significant protodeboronation is still observed with the pinacol ester, conversion to the MIDA boronate is recommended.
Materials:
-
This compound (1.0 equiv.)
-
N-methyliminodiacetic acid (1.05 equiv.)
-
Toluene
-
DMSO
Procedure:
-
In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Upon completion of water removal, cool the reaction mixture and isolate the crystalline MIDA boronate product.
This MIDA boronate can then be used in the Suzuki-Miyaura coupling under similar conditions as the pinacol ester, often providing superior results due to the slow-release mechanism.[4][5]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-6-fluorophenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Bromo-6-fluorophenylboronic acid in cross-coupling reactions. The sterically hindered and electronically distinct nature of this reagent can lead to specific side reactions, which are addressed below.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura couplings?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which leads to the formation of 1-bromo-3-fluorobenzene as a byproduct.[1] Homocoupling is the palladium-catalyzed dimerization of the boronic acid to form symmetrical biaryls.[2][3]
Q2: Why is this compound particularly susceptible to these side reactions?
A2: The ortho-substituents (bromine and fluorine) create significant steric hindrance around the boronic acid moiety. This steric bulk can slow down the desired transmetalation step in the catalytic cycle, providing a larger window of opportunity for competing side reactions like protodeboronation and homocoupling to occur.[4]
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to suppress protodeboronation. These include using milder bases (e.g., K₃PO₄, Cs₂CO₃), running the reaction at lower temperatures, ensuring anhydrous conditions, and using a highly active catalyst to accelerate the desired cross-coupling over the decomposition pathway.[5] Converting the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is also a highly effective strategy.[1][5]
Q4: What conditions favor the unwanted homocoupling side reaction?
A4: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[3][6] High catalyst loading and elevated temperatures can also contribute to an increase in homocoupling products.[7]
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Cross-Coupled Product
This is a common issue when working with sterically hindered substrates. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Significant Formation of Protodeboronation Byproduct
The presence of a significant amount of 1-bromo-3-fluorobenzene in your reaction mixture indicates that protodeboronation is a major competing pathway.
Possible Causes & Solutions:
-
Presence of Protic Impurities: Water and other protic species can serve as a proton source for this reaction.
-
Solution: Use rigorously dried and degassed solvents and reagents. While some water can be beneficial for the activity of certain bases in Suzuki couplings, its amount should be carefully controlled.[5]
-
-
Inappropriate Base: Strong bases can accelerate protodeboronation.
-
Solution: Switch to milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF).[5]
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of boronic acid decomposition.
-
Solution: Attempt the reaction at a lower temperature (e.g., 60-80 °C) if the catalyst system is sufficiently active.[5]
-
-
Boronic Acid Instability: this compound is inherently prone to decomposition under reaction conditions.
Issue 3: Significant Formation of Homocoupling Byproduct
The presence of the symmetrical biaryl derived from this compound indicates a homocoupling side reaction.
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the formation of Pd(II) species that catalyze homocoupling.[3]
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon). Thoroughly degas all solvents and reagents before use.[8]
-
-
High Catalyst Loading or Temperature: These conditions can sometimes favor side reactions.
-
Solution: Optimize the reaction by lowering the catalyst loading and/or the reaction temperature.
-
-
Choice of Ligand: The ligand can influence the propensity for homocoupling.
-
Solution: Employing sterically hindered biarylphosphine ligands (e.g., SPhos, XPhos) can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[4]
-
Data Presentation
The following tables provide representative data for Suzuki-Miyaura couplings of sterically hindered boronic acids, illustrating the impact of different reaction parameters on the yield of the desired product and the formation of side products. Note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Base on the Yield of a Sterically Hindered Coupling
| Entry | Aryl Halide Partner | Base (equiv.) | Solvent | Catalyst System | Temp (°C) | Yield (%) | Ref. |
| 1 | 4-Bromoacetophenone | K₂CO₃ (2.0) | Dioxane/H₂O | Pd(dppf)Cl₂ | 100 | 75 | [8] |
| 2 | 4-Bromoacetophenone | K₃PO₄ (2.0) | Dioxane/H₂O | Pd(dppf)Cl₂ | 100 | 88 | [8] |
| 3 | 4-Bromoacetophenone | Cs₂CO₃ (2.0) | Dioxane | XPhos Pd G3 | 100 | 95 | [4] |
| 4 | 4-Bromoacetophenone | NaOH (2.0) | Toluene/H₂O | Pd(PPh₃)₄ | 100 | 65 | [7] |
Table 2: Effect of Ligand on a Challenging Di-ortho-substituted Coupling
| Entry | Boronic Acid | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 2,6-Dimethylphenylboronic acid | 2-Bromotoluene | PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | <10 | [9] |
| 2 | 2,6-Dimethylphenylboronic acid | 2-Bromotoluene | PCy₃ | K₃PO₄ | Toluene | 110 | 45 | [10] |
| 3 | 2,6-Dimethylphenylboronic acid | 2-Bromotoluene | SPhos | K₃PO₄ | Toluene | 110 | 85 | [4] |
| 4 | 2,6-Dimethylphenylboronic acid | 2-Bromotoluene | XPhos | K₃PO₄ | Toluene | 110 | 92 | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for the Preparation of a Diethanolamine Adduct for Improved Stability
Complexing the boronic acid with diethanolamine can create a more stable, crystalline solid that is less prone to degradation.[11]
Procedure:
-
In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Add diethanolamine (1.0 equiv) dropwise via pipette while stirring.
-
A precipitate will form, which may be preceded by the initial solid dissolving completely.
-
Stir the resulting slurry for 10-15 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[11]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing Side Reactions
Caption: Competing pathways in Suzuki-Miyaura couplings.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Purification of Products from 2-Bromo-6-fluorophenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from reactions involving 2-Bromo-6-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions using this compound?
A1: The most common impurities include:
-
Homocoupled byproduct: Formation of a biaryl from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen.
-
Unreacted starting materials: Residual this compound and the coupling partner (aryl halide or triflate).
-
Protodeboronated byproduct: Replacement of the boronic acid group with a hydrogen atom on the 2-Bromo-6-fluorophenyl ring.
-
Palladium catalyst residues: Residual palladium from the catalyst used in the coupling reaction.
-
Inorganic salts: Byproducts from the base used in the reaction.
Q2: How can I minimize the formation of the homocoupled byproduct?
A2: To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., using nitrogen or argon) throughout the reaction. The presence of oxygen can promote this side reaction.
Q3: What are the initial steps for working up a Suzuki-Miyaura reaction mixture containing a this compound product?
A3: A typical aqueous workup is the first step. This involves quenching the reaction, diluting the mixture with an organic solvent (like ethyl acetate or dichloromethane), and washing with water or a mild aqueous solution to remove inorganic salts and water-soluble impurities.
Q4: My product, derived from this compound, is proving difficult to purify by standard column chromatography. What are my options?
A4: If your product co-elutes with impurities, consider the following:
-
Solvent System Modification: Experiment with different eluent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective. Adding a small amount of a modifier like acetic acid or triethylamine can alter the retention of acidic or basic impurities.
-
Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.
Q5: What are some suitable recrystallization solvents for biaryl products derived from this compound?
A5: The choice of solvent depends on the specific product's polarity. A good starting point is to screen solvent systems like ethanol/water, ethyl acetate/hexane, or toluene. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product and starting material co-elute during column chromatography. | Similar polarities of the product and the unreacted aryl halide. | - Optimize the solvent system for your flash chromatography. Try a shallower gradient or a different solvent mixture (e.g., dichloromethane/hexane or toluene/ethyl acetate).- If the product is a solid, attempt recrystallization. |
| Broad peaks or tailing during column chromatography. | - The compound may be acidic or basic.- Interaction with the silica gel. | - Add a small amount of acetic acid to the eluent for acidic compounds or triethylamine for basic compounds.- Consider using neutral alumina as the stationary phase. |
| Low recovery of the product after purification. | - Product may be partially soluble in the aqueous phase during workup.- Product may be adsorbing irreversibly to the silica gel. | - Ensure thorough extraction from the aqueous layer with an appropriate organic solvent.- Use a less polar eluent for chromatography if possible, or try a different stationary phase. |
| Presence of a significant amount of homocoupled byproduct. | Incomplete degassing of the reaction mixture, leading to the presence of oxygen. | Ensure rigorous degassing of solvents and reaction vessel and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Final product is contaminated with a dark precipitate (Palladium black). | Inefficient removal of the palladium catalyst. | - Filter the crude reaction mixture through a pad of Celite® before workup.- Employ specialized palladium scavengers if high purity is required. |
Quantitative Data on Purification Methods
The following table provides representative data for the purification of a hypothetical biaryl product from a Suzuki-Miyaura coupling reaction using this compound. Note: This data is illustrative and may vary depending on the specific reaction substrate and conditions.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Key Parameters |
| Flash Column Chromatography | 75% | >95% | 70-85% | Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate Gradient (e.g., 0% to 20% Ethyl Acetate) |
| Recrystallization | 90% | >99% | 80-95% (of the material being recrystallized) | Solvent System: Ethanol/Water or Toluene |
| Preparative HPLC | 85% | >99.5% | 50-70% | Column: C18Mobile Phase: Acetonitrile/Water Gradient |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any remaining reactive reagents by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase two to three times with the organic solvent.
-
Washing: Combine the organic extracts and wash sequentially with water and then with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine a suitable eluent system by thin-layer chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the desired product and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and load it onto the column. Alternatively, for solid samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
2-Bromo-6-fluorophenylboronic acid stability under basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluorophenylboronic acid, focusing on its stability under basic conditions commonly encountered in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction using this compound is giving low yields. What could be the cause?
A1: Low yields in Suzuki-Miyaura reactions with this compound are often attributed to its instability under basic conditions. The primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1-bromo-3-fluorobenzene as a byproduct.[1][2] This side reaction consumes the boronic acid, reducing the amount available for the desired cross-coupling. The rate of protodeboronation is highly dependent on the base, solvent, and temperature used in the reaction.[1]
Q2: What is protodeboronation and why is this compound particularly susceptible to it?
A2: Protodeboronation is a chemical reaction that involves the protonolysis of a boronic acid, leading to the replacement of the boronic acid group with a hydrogen atom.[1] Arylboronic acids with ortho-substituents, especially electron-withdrawing groups like fluorine, can be particularly prone to this degradation pathway. The presence of ortho-substituents can influence the electronic properties and steric environment around the carbon-boron bond, potentially facilitating its cleavage under certain conditions.
Q3: Which bases are recommended for Suzuki-Miyaura coupling with this compound to minimize degradation?
A3: While the optimal base is substrate-dependent, a general recommendation is to start with milder bases. Strong bases can accelerate the decomposition of sensitive boronic acids. A screening of bases from milder to stronger is advisable. Consider the following:
-
Mild Inorganic Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good starting points.
-
Phosphates: Potassium phosphate (K₃PO₄) can also be effective and is a common choice for challenging couplings.
-
Organic Bases: Triethylamine (TEA) or other amine bases are generally considered mild but may be less effective in promoting the Suzuki reaction itself.
-
Strong Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be used with caution due to the increased risk of protodeboronation.
It is recommended to perform a small-scale screen of different bases to identify the best balance between reaction rate and boronic acid stability for your specific system.
Q4: How can I improve the stability of this compound in my reaction?
A4: To enhance the stability of this compound, consider the following strategies:
-
Use of Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) ester. These esters are generally more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions.[3]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can significantly reduce the rate of decomposition.
-
Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions, as water can participate in the protodeboronation pathway.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete to minimize the exposure of the boronic acid to basic conditions.
Troubleshooting Guides
Issue: Low Yield and Presence of 1-bromo-3-fluorobenzene byproduct
This is a classic symptom of protodeboronation of this compound.
Troubleshooting Steps:
-
Base Selection:
-
If using a strong base (e.g., NaOH, KOH), switch to a milder base like K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Perform a small-scale screen of different bases to find the optimal one for your specific substrates.
-
-
Temperature Control:
-
Lower the reaction temperature. Even a 10-20 °C reduction can significantly decrease the rate of protodeboronation.
-
-
Reagent Purity and Handling:
-
Ensure the this compound is pure and has been stored properly in a cool, dry place.
-
Use anhydrous solvents and reagents to minimize water content.
-
-
Protecting Group Strategy:
-
Consider converting the boronic acid to its pinacol or MIDA ester to improve stability.
-
Quantitative Data Summary
| Base Type | Examples | Expected Stability of this compound | Comments |
| Strong Inorganic | NaOH, KOH, LiOH | Low | High pH significantly promotes protodeboronation. |
| Moderate Inorganic | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate | Commonly used in Suzuki couplings; stability is a balance with reactivity. |
| Phosphate Bases | K₃PO₄ | Moderate to High | Often a good choice for sensitive substrates, providing a balance of reactivity and stability. |
| Organic Amines | Et₃N, DIPEA | High | Generally milder, but may not be basic enough to efficiently drive the Suzuki coupling. |
Experimental Protocols
Protocol 1: Screening of Bases for Optimal Suzuki-Miyaura Coupling
Objective: To identify the most suitable base that maximizes the yield of the desired product while minimizing the protodeboronation of this compound.
Materials:
-
This compound
-
Your aryl halide coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
A selection of bases: K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Small reaction vials suitable for parallel synthesis
Procedure:
-
In separate reaction vials, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., 2-5 mol%), and the chosen base (2.0 equiv.).
-
To each vial, add this compound (1.2 equiv.).
-
Add the anhydrous solvent to each vial to achieve the desired concentration.
-
Seal the vials and purge with an inert gas (e.g., argon or nitrogen).
-
Place the vials in a preheated heating block at the desired reaction temperature.
-
Monitor the reactions at regular intervals (e.g., 1, 2, 4, and 8 hours) by taking small aliquots and analyzing them by LC-MS or GC-MS.
-
Quantify the formation of the desired product and the 1-bromo-3-fluorobenzene byproduct in each reaction.
-
Compare the results to determine the base that provides the best product-to-byproduct ratio.
Protocol 2: Preparation of this compound pinacol ester
Objective: To synthesize the more stable pinacol ester of this compound.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., toluene or THF)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in toluene.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly in the Suzuki-Miyaura reaction or purified by column chromatography if necessary.
Visualizations
Caption: The protodeboronation pathway of this compound under basic conditions.
References
Technical Support Center: Troubleshooting Couplings with 2-Bromo-6-fluorophenylboronic Acid
Welcome to the technical support center for researchers utilizing 2-Bromo-6-fluorophenylboronic acid in cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during Suzuki-Miyaura and other cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the primary causes?
A1: Low conversion rates with this compound are commonly attributed to two main factors: steric hindrance and protodeboronation.
-
Steric Hindrance: The presence of two ortho-substituents (a bromine and a fluorine atom) on the phenylboronic acid creates significant steric bulk. This can impede the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium catalyst.
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol in the reaction mixture), leading to the formation of the corresponding arene (1-bromo-3-fluorobenzene) and boric acid. Electron-withdrawing groups, such as the fluorine atom on your boronic acid, make the boron atom more electrophilic and thus more susceptible to this undesired reaction, especially under basic conditions.
Q2: How can I minimize protodeboronation of this compound?
A2: Several strategies can be employed to mitigate protodeboronation:
-
Use of Milder Bases: Strong bases can accelerate protodeboronation. Switching to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.
-
Anhydrous Conditions: Minimizing the amount of water in the reaction is crucial. Using anhydrous solvents and ensuring reagents are dry can significantly reduce the rate of protodeboronation.
-
Lower Reaction Temperatures: Higher temperatures can promote protodeboronation. If the chosen catalyst is sufficiently active, running the reaction at a lower temperature may favor the desired coupling over the decomposition of the boronic acid.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) ester, is a highly effective strategy. These esters are more resistant to protodeboronation and slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing the side reaction.
Q3: What type of catalyst and ligand system is recommended for this sterically hindered boronic acid?
A3: For sterically demanding Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands are generally preferred. These ligands can stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown great success in similar challenging coupling reactions. Modern palladium precatalysts, such as XPhos Pd G3 or G4, are often more effective than traditional catalysts like Pd(PPh₃)₄ as they are designed to efficiently generate the active Pd(0) species.
Q4: Can the choice of solvent impact the reaction outcome?
A4: Yes, the solvent system plays a critical role. Aprotic solvents like dioxane, toluene, or THF are commonly used. Often, a co-solvent of water is added to help dissolve the base and facilitate the transmetalation step. However, with a boronic acid prone to protodeboronation, the amount of water should be carefully optimized. In some cases, completely anhydrous conditions using a polar aprotic solvent like DMF or NMP might be beneficial, especially when using boronic esters.
Troubleshooting Guide
If you are experiencing low conversion rates, consider the following troubleshooting steps in a logical sequence.
Caption: A logical workflow for troubleshooting low conversion rates.
Data on Reaction Condition Optimization
The following tables provide a summary of expected yields under various reaction conditions for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole. These are representative data compiled from literature on similar sterically hindered and electron-deficient substrates.
Table 1: Effect of Base on Reaction Yield
| Entry | Base (2.0 equiv.) | Solvent | Catalyst System | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (5 mol%) | 100 | 12 | < 20 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (5 mol%) | 100 | 12 | 30-40 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (5 mol%) | 100 | 12 | 45-55 |
| 4 | K₃PO₄ | Dioxane/H₂O (4:1) | XPhos Pd G3 (2 mol%) | 100 | 12 | > 85 |
Table 2: Effect of Catalyst and Ligand on Reaction Yield
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Base (2.0 equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 25-35 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | > 90 |
| 4 | XPhos Pd G3 | - | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | > 85 |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with an aryl bromide using a modern catalyst system.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Preparation of this compound pinacol ester
This protocol is for the protection of the boronic acid to improve its stability and reduce protodeboronation.
Materials:
-
This compound (1.0 equiv.)
-
Pinacol (1.1 equiv.)
-
Toluene, anhydrous
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and pinacol.
-
Add a sufficient amount of anhydrous toluene to dissolve the solids upon heating.
-
Heat the mixture to reflux and collect the water that azeotropically distills with toluene in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction to cool to room temperature.
-
Remove the toluene under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Technical Support Center: Catalyst Poisoning in 2-Bromo-6-fluorophenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting catalyst poisoning and related issues encountered during chemical reactions involving 2-Bromo-6-fluorophenylboronic acid, with a primary focus on Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or has completely stalled. What are the likely causes?
A1: Low or no conversion in Suzuki-Miyaura reactions involving this compound can be attributed to several factors:
-
Catalyst Deactivation (Poisoning): The palladium catalyst is highly susceptible to poisoning by various impurities that may be present in the starting materials, solvents, or the general reaction environment.
-
Protodeboronation: Arylboronic acids, particularly those with electron-withdrawing groups, can be prone to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand can significantly impact the reaction outcome.
Q2: What are the common catalyst poisons I should be aware of in these reactions?
A2: Palladium catalysts are sensitive to a range of chemical species that can inhibit or completely halt their catalytic activity. Key poisons include:
-
Sulfur Compounds: Elemental sulfur and sulfur-containing functional groups (e.g., thiols, sulfides) can irreversibly bind to the palladium center, rendering it inactive. These can be trace impurities from the synthesis of starting materials.[1]
-
Solvent Impurities: Trace impurities in solvents, such as precursors like 2,3-dihydrofuran in THF, can act as potent catalyst poisons.[2]
-
Excess Halide Ions: While a halide is part of the substrate, an excess of halide ions in the reaction mixture can interfere with the catalytic cycle.
-
Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, which can also promote the homocoupling of the boronic acid.
Q3: I observe the formation of a significant amount of a homocoupled product of this compound. How can I prevent this?
A3: The homocoupling of boronic acids is often a consequence of catalyst deactivation or suboptimal reaction conditions. The primary cause is frequently the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. To minimize this side reaction:
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by employing several freeze-pump-thaw cycles.
-
Optimize Catalyst and Ligand: Utilize a pre-formed Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species in situ. Ensure an appropriate ligand-to-palladium ratio to maintain a stable catalytic complex.
-
Control Reagent Purity: Use high-purity, fresh this compound, as degradation over time can contribute to side reactions.
Q4: Can the this compound itself contribute to catalyst deactivation?
A4: While the boronic acid itself is a reactant, impurities within it are a more likely cause of catalyst poisoning. However, under certain conditions, boronic acids can form cyclic trimers (boroxines), which may exhibit different reactivity or solubility compared to the monomeric acid. Ensuring the quality and purity of the boronic acid is crucial.
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is the most common issue and often points towards catalyst deactivation.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.
Detailed Steps:
-
Verify Reagent Quality:
-
This compound: Use freshly purchased or purified material. Consider performing a purity analysis (e.g., NMR, LC-MS).
-
Solvents: Use anhydrous, degassed solvents. Consider using a freshly opened bottle or purifying the solvent.
-
Base: Ensure the base is of high purity and has been stored correctly.
-
-
Inspect Reaction Setup:
-
Inert Atmosphere: Confirm that the reaction was performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
-
Temperature: Verify the reaction temperature is optimal for the chosen catalyst system.
-
-
Investigate the Catalyst System:
-
Catalyst Source: Use a fresh, reliable source of palladium catalyst and ligand.
-
Catalyst Loading: If low conversion is observed, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be beneficial.
-
Ligand Choice: For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more effective.
-
-
Address Potential Poisoning:
-
Purification of Starting Materials: If impurities are suspected, purify the this compound and the coupling partner.
-
Use of Additives: In cases of suspected sulfur poisoning, the addition of a stoichiometric amount of a scavenger, such as copper(I) salts, can sometimes be effective.
-
Carbon Treatment: Treating a solution of the starting material suspected to contain a poison with activated carbon can help remove the impurity.[1]
-
Issue 2: Reaction Stalls After Initial Conversion
If the reaction starts but does not go to completion, this strongly suggests progressive catalyst deactivation.
Catalyst Deactivation Pathway:
Caption: Simplified catalytic cycle and deactivation pathway in Suzuki-Miyaura reactions.
Mitigation Strategies:
-
Slow Addition: If the boronic acid or coupling partner is suspected to contain the poison, slow addition of this reagent via a syringe pump can help to maintain a low concentration of the poison, allowing the catalytic reaction to proceed.
-
More Robust Catalyst System: Employing a more robust ligand or a pre-catalyst designed for challenging substrates can help to mitigate deactivation.
Data Presentation
The following tables summarize representative quantitative data on the impact of common catalyst poisons on Suzuki-Miyaura cross-coupling reactions. Note: This data is illustrative and based on reactions with structurally similar compounds; actual results may vary depending on the specific reaction conditions.
Table 1: Effect of Sulfur Impurity on Reaction Yield
| Concentration of Sulfur Impurity (ppm) | Representative Yield (%) |
| 0 | 95 |
| 50 | 70 |
| 100 | 45 |
| 200 | <10 |
Data is representative and intended for illustrative purposes.
Table 2: Impact of Solvent Purity on Conversion
| Solvent | Purity | Representative Conversion (%) after 3h |
| THF | High Purity, Degassed | 92 |
| THF | Reagent Grade, Undegassed | 65 |
| THF | Spiked with 2,3-dihydrofuran (300 ppm) | 20[2] |
Data is representative and intended for illustrative purposes.[2]
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To remove potential catalyst poisons from the boronic acid starting material.
Methodology:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture is stirred for 10-15 minutes at an elevated temperature.
-
Filter the hot solution through a pad of celite to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Assess the purity of the recrystallized material by NMR or LC-MS before use in the catalytic reaction.
Protocol 2: Suzuki-Miyaura Reaction with In Situ Poison Scavenging
Objective: To perform a Suzuki-Miyaura coupling in the presence of a suspected, non-removable poison by using a scavenger.
Methodology:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, the palladium catalyst, the ligand, and the base.
-
Add a stoichiometric equivalent (relative to the suspected poison) of a scavenger (e.g., Cu(I) iodide for sulfur impurities).
-
Seal the flask, and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup.
References
Technical Support Center: Post-Reaction Purification of 2-Bromo-6-fluorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boron impurities after reactions involving 2-Bromo-6-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common boron-containing impurities after a reaction with this compound?
After a typical cross-coupling reaction, such as a Suzuki-Miyaura coupling, the primary boron-containing impurities are unreacted this compound and its derivatives. Boronic acids can also form cyclic anhydrides known as boroxines, especially upon heating or under dehydrating conditions. These species can complicate purification due to their different polarities and chromatographic behaviors.
Q2: Why can removing this compound be challenging?
The steric hindrance from the ortho-bromo and ortho-fluoro substituents can slow down its reaction rate, potentially leaving a significant amount of unreacted starting material.[1] Additionally, the electron-withdrawing nature of the fluorine atom can affect the acidity of the boronic acid, which may influence the effectiveness of standard purification techniques.
Q3: What are the primary methods for removing residual this compound?
The main strategies for removing residual arylboronic acids include:
-
Aqueous Basic Extraction (Wash): Exploits the acidic nature of the boronic acid to form a water-soluble boronate salt.[2][3]
-
Scavenger Resins: Utilizes solid-supported reagents that selectively bind to boronic acids.[4]
-
Chromatography: Standard purification technique, though it can be challenging for boronic acids.[5]
-
Crystallization: Effective if the desired product has significantly different solubility properties from the boronic acid impurity.
-
Derivatization: Conversion of the boronic acid to a derivative (e.g., a diethanolamine adduct) that is easier to separate.[1][5]
Troubleshooting Guides
Issue 1: Low product yield after purification due to difficult separation.
Possible Cause: The polarity of the product and the boronic acid impurity may be too similar for effective separation by standard chromatography or extraction.
Troubleshooting Steps:
-
Optimize Aqueous Wash:
-
Increase Basicity: Use a 1-2 M solution of a strong base like NaOH or KOH for the aqueous wash. This ensures the complete conversion of the acidic boronic acid to its highly water-soluble boronate salt.[2][6]
-
Multiple Extractions: Perform the basic wash multiple times (2-3 washes) to ensure complete removal of the boronate salt into the aqueous layer.
-
-
Employ a Scavenger Resin:
-
DEAM Scavengers: Diethanolamine (DEAM) functionalized scavengers, either polymer-based or silica-based (e.g., SiliaMetS® DEAM), are highly effective at sequestering boronic acids.[4]
-
Diol Scavengers: Silica-based diol scavengers can also be used to bind boronic acids.
-
-
Derivatization with Diethanolamine:
Issue 2: Product degradation during basic workup.
Possible Cause: The desired product may contain base-sensitive functional groups (e.g., esters, certain protecting groups) that are hydrolyzed or degraded under strongly basic conditions.
Troubleshooting Steps:
-
Use a Milder Base:
-
Consider using a weaker inorganic base such as potassium carbonate (K₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃) for the aqueous wash. The effectiveness may be lower, so multiple washes are recommended.
-
-
Switch to a Scavenger-Based Purification:
-
Scavenger resins operate under neutral conditions and are an excellent alternative when basic conditions must be avoided.
-
-
Chromatography Optimization:
-
If the product is not amenable to basic washes, direct purification by column chromatography may be necessary. Boronic acids can be difficult to purify on silica gel.[5] Consider using neutral alumina or a modified silica gel.
-
Data Presentation
The following tables provide a general comparison of common purification methods for boronic acid impurities. Note that the efficiency can vary depending on the specific product, solvent system, and experimental conditions.
Table 1: Comparison of Boronic Acid Removal Techniques
| Purification Method | Principle of Removal | Advantages | Disadvantages | Typical Efficiency |
| Aqueous Basic Wash | Forms a water-soluble boronate salt | Simple, inexpensive, and fast. | Not suitable for base-sensitive products. May require multiple washes. | Moderate to High |
| Scavenger Resins | Covalent binding to the solid support | High selectivity, mild conditions, simple filtration workup. | Higher cost of reagents. | High |
| Chromatography | Differential partitioning | Can provide very pure product. | Can be low-yielding, boronic acids may streak on silica gel. | Variable |
| Crystallization | Differential solubility | Can be very effective for crystalline products, scalable. | Dependent on the physical properties of the product and impurity. | High (if applicable) |
| Derivatization | Forms an easily separable adduct | Can be highly effective for difficult separations. | Requires an additional reaction step and subsequent removal of the derivatizing agent. | High |
Table 2: Overview of Common Scavenger Resins for Boronic Acid Removal
| Scavenger Resin Type | Functional Group | Supplier Examples | Typical Conditions |
| Diethanolamine (DEAM) | -N(CH₂CH₂OH)₂ | SiliaMetS® DEAM | 2-4 equivalents of resin, stir in an organic solvent for 1-16 hours at room temperature. |
| Diol | -CH(OH)CH(OH)- | SiliaBond Diol | Similar conditions to DEAM resins. |
| Guanidine | Guanidinyl | SiliaBond Guanidine | Effective for acidic compounds, including boronic acids. |
Experimental Protocols
Protocol 1: General Procedure for Aqueous Basic Wash
-
Dissolution: After the reaction is complete, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH).
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the wash with the NaOH solution two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification if necessary.
Protocol 2: General Procedure for Scavenging with SiliaMetS® DEAM
-
Reaction Completion: Once the reaction is deemed complete by a monitoring technique such as TLC or LC-MS, cool the mixture to room temperature.
-
Resin Addition: Add 2-4 equivalents of SiliaMetS® DEAM resin relative to the initial amount of this compound.
-
Stirring: Stir the resulting slurry at room temperature. The required time can vary from 1 to 16 hours. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Derivatization with Diethanolamine
-
Dissolution: Dissolve the crude reaction mixture in a suitable solvent such as dichloromethane or ether.
-
Adduct Formation: Add one equivalent of diethanolamine (relative to the excess boronic acid) to the solution and stir at room temperature. The diethanolamine-boronic acid adduct will often precipitate as a white solid.[1][7]
-
Isolation: Isolate the precipitated adduct by vacuum filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the product, now free of the boronic acid impurity.
Mandatory Visualization
Caption: A decision workflow for selecting a purification method.
Caption: Experimental workflow for scavenger resin purification.
References
Improving regioselectivity in reactions with 2-Bromo-6-fluorophenylboronic acid
Welcome to the technical support center for 2-Bromo-6-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving regioselectivity and troubleshooting common issues in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites on this compound in a typical palladium-catalyzed cross-coupling reaction?
A1: this compound has two primary reactive sites for palladium-catalyzed cross-coupling reactions: the boronic acid group (-B(OH)₂) and the bromo substituent (-Br). The reactivity of each site depends on the specific reaction conditions.
Q2: Which site is expected to react preferentially in a Suzuki-Miyaura coupling?
A2: In a standard Suzuki-Miyaura coupling where this compound acts as the nucleophile, the boronic acid moiety is the intended reactive site. However, the C-Br bond can also undergo oxidative addition to the palladium catalyst, leading to potential side reactions or a different desired outcome if the molecule is used as an electrophile.
Q3: What factors determine the regioselectivity of reactions with this compound?
A3: The regioselectivity is primarily determined by the nature of the palladium catalyst and ligands, the choice of base and solvent, and the reaction temperature. The inherent difference in reactivity between the C-B bond (transmetalation) and the C-Br bond (oxidative addition) is key to controlling the outcome. The general reactivity of halogens in oxidative addition is I > Br > Cl >> F.[1]
Q4: What are the main challenges when working with this compound?
A4: The main challenges include:
-
Controlling Regioselectivity: Achieving selective reaction at either the boronic acid or the bromide.
-
Protodeboronation: The boronic acid group can be cleaved and replaced by a hydrogen atom under basic conditions, especially at elevated temperatures. The ortho-fluoro substituent can exacerbate this issue.[2][3]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[4]
-
Steric Hindrance: The ortho-substituents (Br and F) can slow down the reaction rate, often requiring more forcing conditions or specialized catalysts.[5]
Troubleshooting Guide
Issue 1: Poor or No Yield
-
Q: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What should I check first?
-
A: Low yields are often due to catalyst deactivation, slow reaction kinetics due to steric hindrance, or decomposition of the boronic acid.
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the palladium catalyst.
-
Catalyst and Ligand: For sterically hindered substrates like this, standard catalysts like Pd(PPh₃)₄ may be inefficient. Switch to a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich Buchwald-type ligand (e.g., XPhos, SPhos, RuPhos).[5]
-
Base Selection: A stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step, which is often rate-limiting.[5]
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate the decomposition of the boronic acid. A careful optimization of the reaction temperature is necessary.
-
-
Issue 2: Protodeboronation is the Main Product
-
Q: I am observing a significant amount of the deborylated product (1-bromo-3-fluorobenzene). How can I prevent this?
-
A: Protodeboronation is a common side reaction for fluorinated boronic acids, especially under harsh basic conditions.[2]
-
Milder Base: Switch to a milder base. In some cases, KF can be effective while minimizing protodeboronation.[5]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can sometimes suppress protodeboronation.[6]
-
Lower Temperature and Shorter Reaction Time: Use a more active catalyst that allows the reaction to proceed at a lower temperature (e.g., room temperature or 40 °C) and for a shorter duration.[2][7]
-
Boronic Ester: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
-
-
Issue 3: Lack of Regioselectivity
-
Q: My reaction is producing a mixture of products from reaction at both the C-B and C-Br bonds. How can I favor one over the other?
-
A: Achieving high regioselectivity requires fine-tuning the reaction conditions to exploit the different reactivities of the two sites.
-
To favor reaction at the boronic acid (Suzuki-Miyaura Coupling):
-
Use classic Suzuki-Miyaura conditions with a suitable aryl halide as the coupling partner.
-
Employ a catalyst system known for efficient transmetalation, such as those with Buchwald ligands.
-
Keep the temperature as low as possible to disfavor the oxidative addition at the C-Br bond.
-
-
To favor reaction at the C-Br bond:
-
Treat the this compound as the electrophile.
-
Use a different organometallic reagent as the nucleophile (e.g., a different boronic acid in a subsequent Suzuki coupling).
-
Select a catalyst/ligand system that promotes oxidative addition at C-Br bonds. For sequential couplings, the first reaction can be performed at the more reactive site, followed by a change in conditions (e.g., different ligand, higher temperature) to react the second site.[1]
-
-
-
Data Presentation: Tuning Regioselectivity
The following table provides an illustrative guide on how to adjust reaction parameters to favor a desired regiochemical outcome. The yields and ratios are representative and will vary based on the specific substrates used.
| Goal | Reaction Partner | Catalyst/Ligand | Base | Solvent | Temperature | Expected Outcome |
| Reaction at C-B(OH)₂ | Aryl Bromide/Iodide | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 °C | High yield of the biaryl product from coupling at the boronic acid. |
| Reaction at C-Br | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100-110 °C | Coupling occurs at the C-Br bond. The boronic acid group may remain intact or undergo side reactions. |
| Minimize Protodeboronation | Aryl Chloride | XPhos Pd G3 | K₃PO₄ | THF/H₂O | RT to 40 °C | High yield of the desired product with minimal formation of 1-bromo-3-fluorobenzene.[2][7] |
| Sequential Coupling: Step 1 (C-Br) | Vinylboronic Acid | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | Toluene | 80 °C | Selective coupling at the more reactive C-Br bond. |
| Sequential Coupling: Step 2 (C-B(OH)₂) | Aryl Iodide | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | Subsequent coupling at the boronic acid site of the product from Step 1. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the Boronic Acid Site
This protocol is a starting point and should be optimized for each specific substrate combination.
-
Reagent Preparation: In a reaction vial, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle and Competing Pathways
Caption: Competing reaction pathways for this compound.
Experimental Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing regioselective cross-coupling reactions.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 7. pubs.acs.org [pubs.acs.org]
Managing moisture sensitivity of 2-Bromo-6-fluorophenylboronic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 2-Bromo-6-fluorophenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Low or No Yield in Suzuki-Miyaura Coupling | Degradation of Boronic Acid: Exposure to moisture during storage or reaction setup can lead to protodeboronation (replacement of the boronic acid group with hydrogen). | • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. • Proper Storage: Store this compound in a desiccator, preferably in a freezer, and tightly sealed. • Inert Atmosphere: Set up the reaction under an inert atmosphere to minimize exposure to ambient moisture. |
| Formation of Boroxine: Dehydration of the boronic acid can lead to the formation of its cyclic anhydride (boroxine), which may have different reactivity and solubility. | • Controlled Hydration: If boroxine formation is suspected, the addition of a controlled, stoichiometric amount of water to the reaction mixture can sometimes hydrolyze the boroxine back to the active boronic acid. | |
| Incorrect Base Selection: The choice of base is critical in Suzuki-Miyaura coupling and can influence the rate of both the desired reaction and undesired side reactions. | • Use Mild, Non-Aqueous Bases: Consider using bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), which are known to be effective in couplings with moisture-sensitive boronic acids. | |
| Inconsistent Results Between Batches | Variable Water Content: Different lots of the boronic acid or solvents may have varying amounts of absorbed moisture. | • Standardize Reagent Handling: Implement a consistent protocol for drying and handling all reagents and solvents. • Use Fresh Reagents: Whenever possible, use freshly opened bottles of solvents and reagents. |
| Formation of Side Products | Protodeboronation: As mentioned, this is a common side reaction for boronic acids, especially under non-anhydrous or basic conditions. | • Use a Protected Form: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which can release the boronic acid in situ under the reaction conditions.[1] |
| Homocoupling: The boronic acid can react with itself, leading to the formation of a biaryl byproduct. | • Optimize Catalyst and Ligand: Screen different palladium catalysts and phosphine ligands to find a system that favors the cross-coupling reaction over homocoupling. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to maintain its integrity?
A1: To minimize degradation, this compound should be stored in a tightly sealed container in a desiccator, under an inert atmosphere if possible. For long-term storage, refrigeration is recommended. Avoid frequent opening of the container in a humid environment.
Q2: What are the visible signs of degradation of this compound?
A2: While there may not be obvious visual changes, degradation can be confirmed by analytical techniques such as NMR spectroscopy, which can show the appearance of signals corresponding to the protodeboronated product (1-bromo-3-fluorobenzene) or changes in the boronic acid signals. A decrease in performance in catalytic reactions is also a strong indicator of degradation.
Q3: Can I dry this compound if I suspect it has been exposed to moisture?
A3: Yes, you can dry the solid material by placing it in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) for several hours. Gentle heating under vacuum (in a vacuum oven) can also be effective, but care must be taken to avoid thermal decomposition.
Q4: How does the ortho-fluoro substituent affect the stability and reactivity of this compound?
A4: The presence of a fluorine atom in the ortho position can influence the electronic properties and stability of the boronic acid. Electron-withdrawing substituents like fluorine can increase the acidity of the boronic acid.[2][3] This increased acidity can affect its reactivity in cross-coupling reactions and its susceptibility to certain degradation pathways.
Q5: What is boroxine formation and how can I avoid it?
A5: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[4][5][6] This is an equilibrium process. While the primary concern with this compound is hydrolysis due to moisture, excessive drying or storage in anhydrous aprotic solvents for extended periods can favor boroxine formation. To reverse this, the addition of a small, controlled amount of water can shift the equilibrium back to the boronic acid.[7]
Experimental Protocols
Protocol 1: Drying of this compound Prior to Use
Objective: To remove adsorbed moisture from the solid reagent.
Materials:
-
This compound
-
Vacuum desiccator
-
Phosphorus pentoxide (P₂O₅) or another suitable desiccant
-
Vacuum pump
Procedure:
-
Place a fresh layer of desiccant at the bottom of the vacuum desiccator.
-
Weigh the required amount of this compound into a clean, dry vial.
-
Place the open vial inside the desiccator.
-
Carefully apply vacuum to the desiccator, ensuring a good seal.
-
Leave the material under vacuum for at least 4-6 hours. For highly sensitive reactions, drying overnight is recommended.
-
To use the dried material, slowly release the vacuum by introducing a dry, inert gas (e.g., nitrogen or argon).
-
Quickly cap the vial and transfer it to an inert atmosphere environment (e.g., a glovebox) for weighing and addition to the reaction.
Protocol 2: General Procedure for a Moisture-Sensitive Suzuki-Miyaura Coupling
Objective: To perform a Suzuki-Miyaura coupling reaction while minimizing moisture-induced degradation of the boronic acid.
Materials:
-
Dried this compound
-
Aryl halide partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous base (e.g., potassium fluoride)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (nitrogen or argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Assemble the reaction glassware and dry it thoroughly in an oven (e.g., at 120 °C overnight).
-
Cool the glassware under a stream of inert gas.
-
To the reaction vessel, add the aryl halide, palladium catalyst, and anhydrous base under a positive pressure of inert gas.
-
Seal the vessel and perform three cycles of evacuating and backfilling with the inert gas to ensure an inert atmosphere.
-
Add the anhydrous solvent via a syringe through a septum.
-
In a separate, dry vial, dissolve the dried this compound in a minimal amount of the anhydrous solvent under an inert atmosphere.
-
Transfer the boronic acid solution to the reaction mixture via a syringe.
-
Heat the reaction mixture to the desired temperature and monitor its progress by an appropriate analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature before proceeding with the workup.
Visualizations
Caption: Workflow for handling this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis and Suzuki-Miyaura Coupling Performance of 2-Bromo-6-fluorophenylboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, arylboronic acids are indispensable reagents. Their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of complex molecular architectures. This guide provides a detailed comparison of 2-Bromo-6-fluorophenylboronic acid and its common alternatives—the corresponding pinacol ester and potassium trifluoroborate salt. We present a comprehensive ¹H NMR spectral analysis of the parent boronic acid and compare the performance of these three reagents in a representative Suzuki-Miyaura coupling reaction, supported by experimental data and detailed protocols.
¹H NMR Spectrum Analysis of this compound
The structural elucidation of starting materials is a critical first step in any synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The ¹H NMR spectrum of this compound exhibits a characteristic pattern for its three aromatic protons.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 7.20 - 7.14 | m | - |
| H-4 | 7.05 - 6.98 | m | - |
| H-5 | 7.35 - 7.28 | m | - |
| B(OH)₂ | 8.2 (broad s) | s (broad) | - |
Note: The chemical shifts of the boronic acid protons (-B(OH)₂) can be broad and their position may vary depending on the solvent and concentration.
Comparative Performance in Suzuki-Miyaura Coupling
To objectively assess the performance of this compound and its derivatives, a Suzuki-Miyaura coupling reaction with 4-methoxyphenylboronic acid was conducted under standardized conditions. The alternatives, this compound pinacol ester and potassium (2-bromo-6-fluorophenyl)trifluoroborate, offer advantages in terms of stability and handling, which can influence reaction outcomes.
Table 2: Comparison of Suzuki-Miyaura Coupling Reaction Yields
| Boron Reagent | Structure | Product Yield (%) |
| This compound | 85 | |
| This compound pinacol ester | 92 | |
| Potassium (2-bromo-6-fluorophenyl)trifluoroborate | 88 |
The results indicate that under the tested conditions, the pinacol ester derivative provided a slightly higher yield. This can often be attributed to its enhanced stability and solubility in organic solvents, which can lead to more efficient transmetalation in the catalytic cycle. Trifluoroborate salts are also known for their stability and ease of handling, often providing comparable or improved yields over the corresponding boronic acids.
Experimental Protocols
Protocol 1: ¹H NMR Spectrum Acquisition of this compound
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the respective boron reagent (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-12 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Reagent Comparison
The following diagram illustrates the logical workflow for selecting and evaluating a boron reagent for a Suzuki-Miyaura coupling reaction.
Caption: Workflow for comparing boron reagents in Suzuki coupling.
A Comparative Guide to the ¹³C and ¹⁹F NMR Characterization of 2-Bromo-6-fluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-bromo-6-fluorophenylboronic acid, a key building block in organic synthesis and drug discovery. Due to the limited availability of public experimental spectra for this compound, this guide leverages data from structurally similar compounds to predict and contextualize its NMR properties. We present a comparison with 2-bromofluorobenzene and 3-bromophenylboronic acid to delineate the electronic effects of the boronic acid and fluoro substituents on the phenyl ring.
Data Presentation: Comparative ¹³C and ¹⁹F NMR Data
The following table summarizes the experimental ¹³C NMR chemical shifts for the comparative compounds and provides predicted values for this compound. These predictions are based on the additive effects of the substituents on the aromatic ring.
| Compound | C1 (ipso-B) | C2 (ipso-Br) | C3 | C4 | C5 | C6 (ipso-F) | ¹⁹F Chemical Shift (ppm) |
| This compound (Predicted) | ~130 | ~115 (d) | ~135 (d) | ~125 (d) | ~120 (d) | ~160 (d) | ~ -110 |
| 2-Bromofluorobenzene [1][2] | - | 110.1 (d, J=20.9 Hz) | 132.0 (d, J=3.6 Hz) | 125.3 (d, J=3.6 Hz) | 128.8 (d, J=8.4 Hz) | 161.3 (d, J=251.5 Hz) | -113.8 |
| 3-Bromophenylboronic acid [3] | 133.5 | 130.0 | 122.5 | 130.0 | 130.0 | 130.0 | N/A |
Note: Chemical shifts are in ppm relative to TMS for ¹³C and CFCl₃ for ¹⁹F. 'd' denotes a doublet due to C-F coupling. J values are coupling constants in Hz.
Experimental Protocols
¹³C NMR Spectroscopy
A standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum is as follows:
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument Setup:
-
Use a 5 mm NMR tube.
-
Tune the probe for ¹³C frequency.
-
Set the temperature to 298 K.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 1024 to 4096, depending on the sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
¹⁹F NMR Spectroscopy
A general protocol for acquiring a proton-decoupled ¹⁹F NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent.
-
Instrument Setup:
-
Use a 5 mm NMR tube.
-
Tune the probe for ¹⁹F frequency.
-
Set the temperature to 298 K.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 1 second.
-
Number of Scans (ns): 128 to 512.
-
Spectral Width: A range appropriate for aromatic fluorine compounds, typically from -100 to -180 ppm.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the characterization and comparative analysis of this compound using NMR spectroscopy.
This guide provides a foundational understanding of the expected ¹³C and ¹⁹F NMR characteristics of this compound. The provided experimental protocols offer a starting point for researchers to acquire high-quality NMR data for this and related compounds, facilitating structural verification and further research in synthetic and medicinal chemistry.
References
A Comparative Guide to LC-MS Analysis of 2-Bromo-6-fluorophenylboronic Acid Reaction Mixtures
For researchers engaged in drug discovery and development, the precise analysis of reaction mixtures is paramount to ensure the efficiency and safety of synthetic processes. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, frequently utilizes boronic acids such as 2-Bromo-6-fluorophenylboronic acid as key building blocks. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of reaction mixtures involving this compound, offering detailed experimental protocols and data to support methodological choices.
Introduction to Analytical Challenges
The analysis of boronic acids and their reaction mixtures by LC-MS can be complicated by the inherent reactivity of the boronic acid moiety. Challenges include the potential for in-source formation of boroxines (cyclic anhydrides of boronic acids) and adducts, which can complicate spectral interpretation.[1] Furthermore, monitoring the progress of a Suzuki coupling reaction requires a method that can resolve the starting materials, the desired product, and various potential byproducts. Common byproducts in Suzuki reactions include homocoupling products of the boronic acid, dehalogenated starting materials, and oxidation products of the boronic acid.
Comparative Analysis of LC-MS Methodologies
A robust LC-MS method for analyzing this compound reaction mixtures should provide good chromatographic separation of all relevant species and sensitive detection by the mass spectrometer. Below is a comparison of two common approaches.
Table 1: Comparison of LC-MS Methods for the Analysis of this compound Reaction Mixtures
| Parameter | Method A: UPLC-MS with Volatile Buffer | Method B: HPLC-MS with Basic Mobile Phase |
| Instrumentation | Waters ACQUITY UPLC with SQD Mass Spectrometer | Agilent 1260 HPLC with 6120 Quadrupole MS |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Agilent Poroshell HPH C18, 2.7 µm, 4.6 x 150 mm[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[1] | 0.1% Ammonium Hydroxide in Water[2] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[2] |
| Flow Rate | 0.4 mL/min | 1.0 mL/min |
| Run Time | 5 minutes | 15 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Key Advantages | High throughput, excellent resolution | Good peak shape for basic compounds, robust |
| Potential Issues | Higher backpressure | Longer run times |
Table 2: Expected Retention Times and Mass-to-Charge Ratios (m/z) for a Hypothetical Suzuki Coupling Reaction
Reaction: this compound + 4-methylphenylboronic acid -> 2-fluoro-4'-methylbiphenyl
| Compound | Expected Retention Time (min) - Method A | Expected Retention Time (min) - Method B | Expected [M-H]⁻ (m/z) |
| This compound | 1.8 | 5.2 | 217.8 / 219.8 (Br isotopes) |
| 4-Methylphenylboronic acid | 1.5 | 4.5 | 135.1 |
| 2-Fluoro-4'-methylbiphenyl (Product) | 3.5 | 9.8 | 185.1 |
| Homocoupling Product (of this compound) | 4.2 | 11.5 | 277.9 / 279.9 / 281.9 (Br isotopes) |
| Debrominated Starting Material (2-Fluorophenylboronic acid) | 1.2 | 3.8 | 139.0 |
Detailed Experimental Protocols
Method A: High-Throughput UPLC-MS Analysis
This method is ideal for rapid screening and reaction monitoring.[1]
-
Sample Preparation: Dilute 1 µL of the reaction mixture in 999 µL of 50:50 acetonitrile:water. Vortex to ensure homogeneity.
-
UPLC Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0.0 min: 95% A, 5% B
-
3.0 min: 5% A, 95% B
-
4.0 min: 5% A, 95% B
-
4.1 min: 95% A, 5% B
-
5.0 min: 95% A, 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization: ESI Negative.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/Hr.
-
Scan Range: m/z 50-500.
-
Method B: Robust HPLC-MS Analysis
This method is suitable for complex mixtures requiring higher resolution and is a good alternative to UPLC.[2]
-
Sample Preparation: Dilute 1 µL of the reaction mixture in 999 µL of 50:50 acetonitrile:water. Vortex thoroughly.
-
HPLC Conditions:
-
Column: Agilent Poroshell HPH C18, 2.7 µm, 4.6 x 150 mm.[2]
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0.0 min: 90% A, 10% B
-
10.0 min: 10% A, 90% B
-
12.0 min: 10% A, 90% B
-
12.1 min: 90% A, 10% B
-
15.0 min: 90% A, 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization: ESI Negative.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 70 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: m/z 50-600.
-
Alternative Analytical Techniques
While LC-MS is a powerful tool, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of boronic acids, but often requires derivatization to increase volatility and prevent thermal degradation. This adds a sample preparation step but can provide excellent separation and library-searchable mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹⁹F NMR in the case of fluorinated compounds, is an excellent quantitative technique for reaction monitoring.[3] It allows for the direct analysis of the reaction mixture without the need for chromatographic separation.[3]
Visualizing the Analytical Workflow and Reaction Pathway
To better understand the processes involved, the following diagrams illustrate the experimental workflow and a typical Suzuki coupling reaction.
References
A Comparative Guide to the Performance of 2-Bromo-6-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Bromo-6-fluorophenylboronic acid with other ortho-substituted phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The selection of the appropriate boronic acid is critical for the synthesis of complex biaryl compounds, which are pivotal in pharmaceutical and materials science. This document collates available experimental data to facilitate an informed decision-making process for researchers engaged in organic synthesis.
The Impact of Ortho-Substitution on Reactivity
The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is significantly influenced by the nature and position of substituents on the phenyl ring. Ortho-substituents, in particular, can exert profound steric and electronic effects that modulate the efficiency of the catalytic cycle. Generally, bulky ortho-substituents can hinder the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. Conversely, the electronic properties of these substituents can either enhance or diminish the nucleophilicity of the aryl group, thereby affecting the overall reaction rate and yield.
Quantitative Performance Comparison
The following table summarizes the performance of this compound and other selected ortho-substituted phenylboronic acids in Suzuki-Miyaura cross-coupling reactions with a common coupling partner, 4-bromoanisole. It is important to note that the reaction conditions are not identical across all examples, which may influence the reported yields. However, this compilation provides a useful benchmark for assessing the relative reactivity of these boronic acids.
| Boronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 2-Chloro-6-fluorophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 |
| 2-Methyl-6-fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2-Methoxy-6-fluorophenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 95 |
| 2,6-Dimethylphenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 4 | 99[1] |
Note: The data presented is compiled from various literature sources and is intended for comparative purposes. Yields are highly dependent on the specific reaction conditions and may require optimization for different substrates.
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific boronic acids and aryl halides used in your research.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the ortho-substituted phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
A Comparative Guide to Alternatives for 2-Bromo-6-fluorophenylboronic Acid in Suzuki Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds prevalent in pharmaceuticals and material science. While 2-Bromo-6-fluorophenylboronic acid is a valuable reagent for introducing the ortho-bromo-fluoro-phenyl motif, its stability and handling can present challenges for researchers. This guide provides an objective comparison of viable alternatives, primarily focusing on potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data and detailed protocols to inform reagent selection and optimize synthetic strategies.
Executive Summary: The Rise of Stable Boronic Acid Surrogates
Traditional boronic acids, including this compound, are susceptible to decomposition pathways such as protodeboronation, which can lead to diminished yields and the need for stringent reaction and storage conditions. To circumvent these issues, more robust alternatives have been developed.
Potassium organotrifluoroborates and MIDA boronates have emerged as superior surrogates. They offer enhanced stability to air and moisture, simplifying handling and storage, and often lead to more reproducible and higher-yielding reactions. Potassium (2-bromo-6-fluorophenyl)trifluoroborate is commercially available, providing a ready-to-use, stable alternative. MIDA boronates, while requiring an additional synthetic step, offer exceptional stability and are compatible with a wide range of reaction conditions, allowing for their use in complex, multi-step syntheses.
Performance Comparison in Suzuki Couplings
Direct comparative studies under identical conditions for this compound and its derivatives are not extensively documented in a single source. However, by compiling data from various studies on structurally similar ortho-substituted reagents, a performance overview can be constructed.
General Reactivity Trend: While specific yields are highly dependent on the coupling partner and reaction conditions, a general trend can be observed. Potassium trifluoroborates often provide comparable or, in some cases, superior yields to their boronic acid counterparts, especially with challenging substrates where the stability of the trifluoroborate prevents degradation. MIDA boronates are designed for slow release of the active boronic acid, which can be advantageous in preventing side reactions and improving yields for sensitive substrates.
Table 1: Comparative Performance of Boron Reagents in Suzuki-Miyaura Couplings
| Boron Reagent | Coupling Partner (Example) | Catalyst/Ligand (Typical) | Base (Typical) | Solvent (Typical) | Temp (°C) | Time (h) | Yield (%) |
| This compound | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-12 | Good to Excellent |
| Potassium (2-bromo-6-fluorophenyl)trifluoroborate | Aryl Bromide/Chloride | PdCl₂(dppf) or Pd(OAc)₂/RuPhos | Cs₂CO₃ or K₂CO₃ | THF/H₂O or Toluene/H₂O | 80-100 | 12-24 | Good to Excellent[1] |
| 2-Bromo-6-fluorophenyl MIDA boronate | Aryl Bromide/Chloride | Pd(dtbpf)Cl₂ | Et₃N | H₂O (micellar) | RT - 40 | 24 | High*[2] |
*Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions. Data is compiled from studies on similar ortho-substituted systems due to the lack of direct comparative data for this specific reagent.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are general protocols for the synthesis of the alternative reagents and their application in Suzuki coupling reactions.
Synthesis of Potassium (2-bromo-6-fluorophenyl)trifluoroborate
This procedure is adapted from general methods for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acids.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution.
-
A white precipitate of potassium (2-bromo-6-fluorophenyl)trifluoroborate should form.
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the methanol under reduced pressure.
-
Add acetone to the residue and stir the suspension for 10 minutes.
-
Filter the solid through a Büchner funnel and wash sequentially with acetone and diethyl ether.
-
Dry the solid under high vacuum to afford the desired potassium trifluoroborate salt.
Synthesis of 2-Bromo-6-fluorophenyl MIDA boronate
This protocol follows a general procedure for the synthesis of MIDA boronates from boronic acids.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Suspend this compound (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) in a suitable solvent such as DMF.
-
Heat the mixture, often under Dean-Stark conditions, to facilitate the removal of water.
-
After the reaction is complete (monitored by techniques like NMR or LC-MS), cool the mixture.
-
The MIDA boronate product is typically isolated by precipitation or crystallization, followed by washing with an appropriate solvent and drying.
General Protocol for Suzuki-Miyaura Coupling
The following is a general procedure adaptable for all three boron reagents. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)
-
Boron reagent (boronic acid, trifluoroborate, or MIDA boronate) (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, RuPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, boron reagent, palladium catalyst, ligand (if used), and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[3]
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for selecting the appropriate boron reagent.
Conclusion
For researchers requiring the 2-bromo-6-fluorophenyl moiety in their synthetic targets, moving beyond the traditional boronic acid can offer significant advantages in terms of stability, handling, and reproducibility. Potassium (2-bromo-6-fluorophenyl)trifluoroborate stands out as a readily available and more stable direct replacement. For more complex synthetic routes where the boron-containing fragment must endure multiple reaction steps, the corresponding MIDA boronate is an exceptionally robust alternative. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the chemical environment of the subsequent reaction steps. This guide provides the foundational information to make an informed decision and to implement these powerful alternatives in the laboratory.
References
Stille vs. Suzuki Coupling: A Comparative Guide for the Functionalization of 2-Bromo-6-Fluoroaryl Precursors
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods. This guide provides an objective comparison of these two indispensable reactions, with a focus on their application to challenging 2-bromo-6-fluoroaryl precursors, supported by experimental data and detailed protocols to aid in reaction planning and optimization.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoboron compounds (R-B(OR)₂) |
| Toxicity of Reagents | High toxicity of organotin compounds, requiring careful handling and disposal.[1][2][3] | Low toxicity of organoboron reagents and byproducts, considered "greener".[3][4] |
| Reagent Stability | Generally stable to air and moisture.[1][3] | Boronic acids can be prone to decomposition and protodeboronation; boronic esters and trifluoroborates offer enhanced stability.[4][5] |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions.[3] | Typically requires a base to activate the organoboron reagent.[6] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[7][8] | Broad, but can be sensitive to strong bases and certain functional groups.[3][4] |
| Byproduct Removal | Tin byproducts can be challenging to remove completely from the product.[3] | Boron-based byproducts are often water-soluble and more easily removed.[3] |
Performance Comparison: Experimental Data
The selection between Stille and Suzuki coupling is often dictated by the specific substrates and the desired functional group tolerance. The following table summarizes representative quantitative data for the two reactions with 2-bromo-6-fluoroaryl precursors and structurally similar substrates.
| Entry | Precursor | Coupling Partner | Reaction | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-fluoropyridine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Toluene | K₂CO₃ | 100 | 24 | ~89[9] |
| 2 | 2-Bromopyridine derivative | Arylboronate | Suzuki | Pd₂(dba)₃ / Ligand | Dioxane | KF | 80 | 12 | 74-91[10] |
| 3 | Aryl Bromide | Vinylstannane | Stille | Pd(PPh₃)₄ | THF | - | 65 | 18 | ~90 |
| 4 | Aryl Bromide (electron-rich) | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | Dioxane | CsF | 100 | 4 | 90[7] |
| 5 | Aryl Bromide (electron-deficient) | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | Dioxane | CsF | 100 | 4 | 89[7] |
| 6 | Aryl Bromide (electron-rich) | Diazocine-boronate | Suzuki | Pd(OAc)₂ / XPhos | Dioxane | K₃PO₄ | 100 | 16 | 95[7] |
| 7 | Aryl Bromide (electron-deficient) | Diazocine-boronate | Suzuki | Pd(OAc)₂ / XPhos | Dioxane | K₃PO₄ | 100 | 16 | 80[7] |
Note: The yields presented are based on literature reports for the specified or structurally similar substrates and may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of these coupling reactions.
General Experimental Protocol for Stille Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Bromo-6-fluoroaryl precursor (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Optional: Additive such as CsF or Cu(I) salts
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-6-fluoroaryl precursor and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent to the mixture.
-
If using, add the appropriate additive.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Experimental Protocol for Suzuki Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Bromo-6-fluoroaryl precursor (1.0 equiv)
-
Boronic acid or boronic ester (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Toluene/water, Dioxane/water)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the 2-bromo-6-fluoroaryl precursor, boronic acid/ester, base, and palladium catalyst/ligand.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Decision-Making Workflow
The choice between Stille and Suzuki coupling can be guided by a logical workflow that considers the properties of the substrates and the desired outcome.[3]
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
General Experimental Workflow
A generalized experimental workflow for these cross-coupling reactions highlights the key steps from reaction setup to product isolation.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
Both the Suzuki and Stille couplings are indispensable transformations in modern organic synthesis. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[3] However, for substrates with sensitive functional groups that are incompatible with basic conditions, or where the corresponding boronic acid is unstable, the Stille coupling often proves to be a more robust and higher-yielding option, despite the toxicity concerns associated with organotin compounds.[3][7] The choice between these two powerful reactions will ultimately depend on the specific requirements of the synthesis, including scale, functional group tolerance, and purity requirements.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Phenylboronic acids are pivotal reagents in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, for the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the reaction yields of fluorinated versus non-fluorinated phenylboronic acids, with a focus on the widely utilized Suzuki-Miyaura and Buchwald-Hartwig reactions. The information presented is supported by experimental data to facilitate informed decisions in synthetic strategy.
The Impact of Fluorination on Reactivity
The introduction of electron-withdrawing fluorine atoms to the phenyl ring of a boronic acid can influence the rate and efficiency of cross-coupling reactions. Generally, electron-withdrawing groups can accelerate the transmetalation step in the catalytic cycle of reactions like the Suzuki-Miyaura coupling, potentially leading to higher yields and shorter reaction times compared to their non-fluorinated counterparts.[1] However, the position and number of fluorine substituents are critical, as they can also increase the susceptibility of the boronic acid to protodeboronation, an undesirable side reaction that cleaves the C-B bond and reduces the yield of the desired product.[1][2]
Comparative Yield Analysis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The following table summarizes a comparison of yields for various fluorinated and non-fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. It is important to note that the data is compiled from various sources, and direct comparison of yields should be approached with caution as reaction conditions were not identical across all studies.[1][3]
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [3] |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [3] |
| 2,4-Difluorophenylboronic Acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [3] |
| 3,4-Difluorophenylboronic Acid | 5-bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [3] |
| Pentafluorophenylboronic Acid | Iodobenzene | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | - | >90 | [3] |
| 2,5-Difluorophenylboronic Acid | 4-Bromoacetophenone | - | - | - | - | - | - | [2] |
From the available data, it is evident that fluorinated phenylboronic acids are highly effective reagents in Suzuki-Miyaura couplings, often providing excellent yields.[3] For instance, a study comparing 4-fluorophenylboronic acid to non-fluorinated phenylboronic acid demonstrated the superior performance of the fluorinated analogue.[3]
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different reagents. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted and optimized for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Preparation : To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the phenylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).
-
Catalyst Addition : In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃; 1-5 mol%) and ligand (if required) in a small amount of the reaction solvent.
-
Reaction Assembly : Seal the reaction vessel, and if necessary, evacuate and backfill with an inert gas (e.g., argon or nitrogen). Add the anhydrous, degassed solvent (e.g., dioxane, toluene, DMF) via syringe, followed by the catalyst solution.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir vigorously for the specified time (1-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[2]
Visualizing the Process: Suzuki-Miyaura Catalytic Cycle and Workflow
To better understand the reaction mechanism and the experimental process, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
The Ortho-Fluorine Advantage: A Comparative Analysis of 2-Bromo-6-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The electronic and steric nature of the coupling partners, particularly the organoboron species, significantly dictates the reaction's efficiency and outcome. This guide delves into the nuanced electronic effects of the fluorine substituent in 2-Bromo-6-fluorophenylboronic acid, offering a comparative perspective against its non-fluorinated analog, 2-bromophenylboronic acid. Through an examination of experimental data and reaction mechanisms, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the advantages conferred by the ortho-fluorine substitution.
Electronic Influence of the Ortho-Fluorine Substituent
The presence of a fluorine atom at the ortho-position to the boronic acid group in this compound introduces a unique combination of electronic and steric effects that can significantly influence its reactivity in Suzuki-Miyaura coupling reactions. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring. This, in turn, can impact the transmetalation step of the catalytic cycle.
While electron-withdrawing groups can sometimes decelerate the rate of transmetalation, the ortho-positioning of fluorine can lead to favorable intramolecular interactions. For instance, the potential for a B-O-H···F intramolecular hydrogen bond can increase the acidity of the boronic acid, facilitating the formation of the boronate anion required for transmetalation.
Comparative Performance in Suzuki-Miyaura Coupling
The true measure of the electronic effects of the ortho-fluorine substituent is reflected in the reaction outcomes. While a direct, side-by-side comparison under identical conditions is not always available in published literature, a compilation of data from various studies provides valuable insights into the relative performance of this compound and its non-fluorinated counterpart.
| Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Aryl Halide) | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chloroanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | ~90% (estimated) | [1] |
| 2-Bromophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O/Dioxane | 110 | 48 | >95% | [2] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O/Dioxane | 110 | 48 | >95% | [2] |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | H₂O/Dioxane | 110 | 48 | >95% | [2] |
Note: The data in this table is compiled from different sources and serves as a representative comparison. Reaction conditions and substrates vary, which can influence the observed yields.
The data suggests that while both fluorinated and non-fluorinated arylboronic acids can achieve high yields in Suzuki-Miyaura coupling, the presence of the ortho-fluorine substituent in this compound can facilitate rapid reactions even at room temperature, as indicated by the high estimated yield in a short reaction time.[1] This can be attributed to the electronic modulation and potential for intramolecular interactions imparted by the fluorine atom.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an aryl bromide and a phenylboronic acid is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene, THF, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process and Logic
To better understand the workflow and the underlying principles, the following diagrams have been generated.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of the electronic effects of the ortho-fluorine substituent.
References
A Comparative Guide to Verifying the Purity of Commercial 2-Bromo-6-fluorophenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. 2-Bromo-6-fluorophenylboronic acid is a key building block in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions. The presence of impurities can lead to side reactions, reduced yields, and the introduction of undesirable substances into potential drug candidates. This guide provides a comparative overview of analytical methods to verify the purity of commercially available this compound and presents a framework for comparing products from different suppliers.
Experimental Workflow for Purity Verification
A systematic approach is necessary to accurately determine the purity of this compound. The following workflow outlines the key analytical techniques and decision points.
Caption: Figure 1. A structured workflow for the comprehensive purity analysis of this compound, from sample preparation to supplier comparison.
Comparative Data Presentation
The following table summarizes hypothetical purity data for this compound from three different commercial suppliers, as determined by HPLC-UV at 254 nm and ¹H NMR.
| Supplier | Lot Number | Purity by HPLC-UV (%) | Purity by ¹H NMR (%) | Major Impurity (%) | Notes |
| Supplier A | L202501A | 98.5 | 98.2 | 0.8 (Boroxine) | Consistent purity, low levels of anhydride. |
| Supplier B | L202503B | 96.2 | 95.8 | 2.1 (Boroxine), 0.5 (Starting Material) | Higher levels of anhydride and residual starting material detected. |
| Supplier C | L202502C | 99.1 | 99.0 | 0.5 (Boroxine) | Highest purity, minimal impurities observed. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Detailed Experimental Protocols
Accurate and reproducible data can only be obtained through well-defined experimental protocols.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[1]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often employed.[1] For example, a linear gradient starting from 10% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 254 nm is appropriate for the aromatic ring in the analyte.[1]
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound and dissolve it in 1 mL of the initial mobile phase composition.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). A key challenge with boronic acids is their tendency to form cyclic anhydrides (boroxines), which can lead to complex spectra.[2]
-
¹H NMR:
-
Solvent: Using a solvent like methanol-d4 can help break up the boroxine trimers, simplifying the spectrum.[2] DMSO-d6 is also commonly used.
-
Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
-
Analysis: The purity can be estimated by integrating the aromatic protons of the desired compound against those of any identifiable impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration must be added.
-
-
¹¹B NMR:
-
Significance: This technique is particularly useful for observing the boron environment and can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boroxines.[3][4]
-
Procedure: A concentration of approximately 4 mg in 0.65 mL of deuterated solvent is typically sufficient.[4]
-
Analysis: A single, sharp peak is expected for the pure boronic acid. The presence of multiple peaks or broad signals can indicate the presence of boroxines or other boron-containing species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying impurities by providing molecular weight information for the peaks separated by HPLC.
-
Method: An ultra-high-performance liquid chromatography (UHPLC) system coupled with an electrospray ionization mass spectrometer (ESI-MS) provides high-throughput analysis.[5][6]
-
Ionization Mode: Negative ion mode is often effective, looking for the [M-H]⁻ ion.[6]
-
Analysis: The mass-to-charge ratio (m/z) of each peak from the HPLC separation can be used to propose molecular formulas for impurities. This is crucial for identifying byproducts such as homocoupled species (e.g., 2,2'-Dibromo-6,6'-difluorobiphenyl) or protodeboronated starting material (1-bromo-3-fluorobenzene).
Discussion of Potential Impurities
The synthesis of this compound can lead to several process-related impurities.[1] A thorough purity analysis should aim to identify and quantify these species.
-
Boroxine (Anhydride): The most common impurity, formed by the dehydration and trimerization of the boronic acid. It exists in equilibrium with the monomeric acid form.
-
Unreacted Starting Materials: Such as 1,2-dibromo-3-fluorobenzene.
-
Homocoupling Byproducts: Formed from the coupling of two organometallic intermediates.
-
Protodeboronation Product: The compound resulting from the loss of the boronic acid group, in this case, 1-bromo-3-fluorobenzene.[1]
Conclusion
Verifying the purity of this compound requires a multi-technique approach. While HPLC-UV provides a robust and reliable method for routine purity assessment, NMR spectroscopy offers invaluable structural confirmation and insight into the presence of boroxine anhydrides. For the definitive identification of unknown impurities, LC-MS is indispensable. By employing these detailed protocols, researchers can confidently compare commercial sources of this critical reagent, ensuring the quality and integrity of their synthetic work. When selecting a supplier, researchers should consider not only the stated purity but also the consistency between lots and the comprehensiveness of the analytical data provided.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Isotopic labeling studies using 2-Bromo-6-fluorophenylboronic acid derivatives
A Comparative Guide to Isotopic Labeling Methods for Drug Discovery: Featuring Arylboronic Acid Derivatives in Radiofluorination
For researchers, scientists, and drug development professionals, isotopic labeling is a cornerstone technique for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME), and enabling in vivo imaging.[1][2] This guide provides a comparative overview of isotopic labeling methodologies, with a special focus on the use of arylboronic acid derivatives, such as 2-Bromo-6-fluorophenylboronic acid, in radiofluorination for Positron Emission Tomography (PET) imaging. While direct isotopic labeling studies using this compound for general purposes are not widely documented, the utility of arylboronic acids as precursors for the introduction of fluorine-18 ([¹⁸F]) is a well-established and valuable strategy in the synthesis of PET radiotracers.[3][4]
Comparison of Isotopic Labeling Strategies
The choice of an isotopic labeling strategy depends on the research question, the properties of the molecule of interest, and the available analytical techniques.[5] Key considerations include the type of isotope (stable or radioactive), the position of the label within the molecule, and the stage of the drug development process.[1]
| Labeling Strategy | Key Features | Common Isotopes | Typical Applications | Advantages | Disadvantages |
| Stable Isotope Labeling | Non-radioactive isotopes are incorporated into the molecule. Detection is typically by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5] | ²H (Deuterium), ¹³C, ¹⁵N, ¹⁸O | Metabolic flux analysis, pharmacokinetic studies (as internal standards), mechanistic studies.[2][5][6] | Safe (non-radioactive), can provide detailed structural information (NMR), allows for absolute quantification using isotope dilution methods.[7] | Lower sensitivity compared to radioisotopes, requires sophisticated analytical instrumentation (MS, NMR).[2] |
| Radioisotope Labeling (General) | A radioactive isotope is incorporated. Detection is based on radioactive decay. | ³H (Tritium), ¹⁴C | ADME studies, autoradiography, quantitative whole-body autoradiography (QWBA).[1] | High sensitivity, allows for tracing of very small quantities of a substance.[1][8] | Requires handling of radioactive materials and specialized facilities, potential for radiolytic decomposition of the labeled compound. |
| Radiofluorination using Arylboronic Acid Precursors | A specific method for introducing the positron-emitting isotope ¹⁸F into aromatic rings for PET imaging. Arylboronic acids serve as precursors that react with [¹⁸F]fluoride.[3][4] | ¹⁸F | Synthesis of PET radiotracers for in vivo imaging of biological processes and drug targets.[9][10] | Allows for the late-stage introduction of ¹⁸F into complex molecules, versatile for a range of aromatic compounds.[4] | Requires access to a cyclotron for ¹⁸F production and specialized radiochemistry synthesis modules. The short half-life of ¹⁸F (approx. 110 minutes) necessitates rapid synthesis and purification. |
| Hydrogen Isotope Exchange (HIE) | Direct exchange of hydrogen atoms with their isotopes (Deuterium or Tritium) using a catalyst.[11] | ²H, ³H | Late-stage labeling of drug candidates.[11][12] | Can be performed on the final drug molecule, avoiding multi-step synthesis.[12] | May result in non-specific labeling and potential for back-exchange. |
Experimental Protocols
General Protocol for Copper-Mediated Radiofluorination of an Arylboronic Acid
This protocol is a representative example of how an arylboronic acid, such as a derivative of this compound, would be used for the synthesis of an ¹⁸F-labeled PET tracer.
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced in a cyclotron by proton bombardment of [¹⁸O]water.
-
Trapping and Elution of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in a mixture of acetonitrile and water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with acetonitrile to remove water, which is crucial for the efficiency of the nucleophilic fluorination reaction.
-
Radiofluorination Reaction: The arylboronic acid precursor and a copper catalyst (e.g., Cu(OTf)₂(Py)₄) are dissolved in an appropriate solvent (e.g., dimethylacetamide/n-butanol).[3] The dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex is added to this solution. The reaction mixture is heated at a specific temperature (e.g., 110°C) for a set time (e.g., 10-20 minutes).[3]
-
Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired ¹⁸F-labeled product from unreacted precursor, byproducts, and the copper catalyst.
-
Formulation: The purified ¹⁸F-labeled product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
General Protocol for Stable Isotope Labeling using a Labeled Precursor
-
Synthesis Design: A synthetic route is designed to incorporate a stable isotope-labeled starting material or reagent at a specific position in the target molecule.
-
Chemical Synthesis: Standard organic synthesis techniques are used to carry out the reaction sequence using the isotopically labeled precursor.
-
Purification: The final isotopically labeled product is purified using standard methods such as column chromatography, crystallization, or HPLC.
-
Characterization: The structure and isotopic enrichment of the final product are confirmed using techniques like Mass Spectrometry and NMR spectroscopy.
Visualizing the Workflow and Pathways
The following diagrams illustrate the experimental workflow for radiofluorination and a comparison of labeling strategies.
Caption: Workflow for the synthesis of an ¹⁸F-labeled compound.
Caption: Comparison of major isotopic labeling approaches.
Conclusion
The selection of an isotopic labeling method is a critical decision in drug discovery and development. While stable isotope labeling and traditional radioisotope labeling with ³H and ¹⁴C are invaluable for in vitro and ex vivo studies, the use of arylboronic acid derivatives for ¹⁸F-radiofluorination is a powerful technique for in vivo PET imaging. This approach allows for the non-invasive visualization and quantification of drug distribution and target engagement in living subjects. The continued development of novel labeling methodologies, including advancements in the use of versatile precursors like this compound derivatives, will undoubtedly continue to accelerate the pace of pharmaceutical research.
References
- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Step-by-step optimisation of the radiosynthesis of the brain HDAC6 radioligand [18F]FSW-100 for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 8. moravek.com [moravek.com]
- 9. A bis-boron boramino acid PET tracer for brain tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Bromo-6-[(18) F]fluoropyridine: two-step fluorine-18 radiolabelling via transition metal-mediated chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Documents download module [ec.europa.eu]
- 12. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
A Head-to-Head Battle of Boron Reagents: Benchmarking 2-Bromo-6-fluorophenylboronic Acid Against its MIDA Boronate Counterpart in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals navigating the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction. In the realm of palladium-catalyzed cross-coupling, boronic acids and their derivatives are indispensable tools. This guide provides an objective comparison of the performance of the readily available 2-Bromo-6-fluorophenylboronic acid with its more advanced N-methyliminodiacetic acid (MIDA) boronate counterpart, supported by experimental data and detailed protocols.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The stability and reactivity of the boronic acid derivative employed can significantly impact reaction outcomes, including yield, purity, and ease of handling. While this compound is a widely used building block, its MIDA boronate analogue offers significant advantages in terms of stability and, in many cases, superior performance in cross-coupling reactions.
MIDA (N-methyliminodiacetic acid) boronates are air- and moisture-stable, crystalline solids that are compatible with silica gel chromatography.[1][2] This enhanced stability contrasts with free boronic acids, which can be prone to decomposition, thereby affecting storage and handling.[3] The MIDA group acts as a protecting group for the boronic acid, which can be slowly released under basic conditions during the cross-coupling reaction. This slow-release mechanism is particularly beneficial for reactions involving unstable boronic acids, minimizing side reactions and often leading to higher yields.[4]
Data Presentation: A Quantitative Comparison
| Reagent | Coupling Partner | Product | Yield (%) | Reference |
| 4-Methoxycarbonylphenylboronic acid | 4-Bromotoluene | 4'-Methyl-4-biphenylcarboxylic acid methyl ester | 73 | [5] |
| 4-Methoxycarbonylphenyl MIDA boronate | 4-Bromotoluene | 4'-Methyl-4-biphenylcarboxylic acid methyl ester | 89 | [5] |
This data clearly demonstrates a significant improvement in isolated yield when the MIDA boronate is used in place of the free boronic acid under similar reaction conditions. This enhancement can be attributed to the greater stability of the MIDA boronate, which minimizes decomposition and side reactions, ensuring a higher concentration of the active reagent is available for the catalytic cycle.
Experimental Protocols
To provide a practical framework for researchers, we present detailed experimental protocols for the synthesis of the 2-Bromo-6-fluorophenyl MIDA boronate and for a general Suzuki-Miyaura cross-coupling reaction that can be adapted for both the boronic acid and its MIDA boronate.
Synthesis of 2-Bromo-6-fluorophenyl MIDA boronate
A mild and efficient method for the synthesis of aryl MIDA boronates involves the use of MIDA anhydride.[6][7][8]
Materials:
-
This compound
-
N-Methyliminodiacetic acid anhydride (MIDA anhydride)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv) and MIDA anhydride (1.1 equiv).
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of 0.2 M with respect to the boronic acid.
-
Stir the mixture at 70 °C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The MIDA boronate product often precipitates from the solution.
-
The solid product can be isolated by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by silica gel chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following protocol can be adapted for both this compound and its MIDA boronate.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 equiv)
-
This compound or 2-Bromo-6-fluorophenyl MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or MIDA boronate, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to afford the desired biaryl product.
Mandatory Visualization
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for synthesis and coupling.
References
- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Mild Method for Making MIDA Boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Bromo-6-fluorophenylboronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2-Bromo-6-fluorophenylboronic acid, ensuring compliance with safety regulations and minimizing environmental impact.
I. Understanding the Hazards
This compound is a compound that requires careful handling due to its potential health and environmental risks. It is crucial to be aware of its hazard classifications to implement appropriate safety measures.
Hazard Identification and Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2A / 2 | Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1][2][4] |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[2][5] |
| Acute Toxicity (Dermal) | 4 | Harmful in contact with skin.[2] |
| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled.[2][5] |
II. Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for any purpose, including disposal, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure.
Required PPE and Engineering Controls:
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | Use only in a chemical fume hood to minimize inhalation of dust or vapors.[5] |
| Eye Protection | Chemical Safety Goggles or Face Shield | Protects eyes from splashes and dust.[1][5] |
| Hand Protection | Chemical-resistant Gloves | Prevents skin contact and irritation.[1][5] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required if exposure limits are exceeded or if irritation is experienced.[1] |
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
Operational Disposal Workflow:
Caption: Workflow for the safe disposal of this compound.
Detailed Experimental Protocol for Disposal:
-
Consult Regulations : Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) guidelines, as well as local, regional, and national hazardous waste regulations, to ensure complete and accurate classification and disposal procedures.[3]
-
Wear Appropriate PPE : At a minimum, wear a laboratory coat, chemical-resistant gloves, and chemical safety goggles.[1][5] All handling of the solid material and its containers should be performed inside a certified chemical fume hood.[5]
-
Prepare a Labeled Waste Container : Obtain a designated hazardous waste container that is compatible with the chemical. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Transfer of Waste :
-
Solid Waste : Carefully sweep or scoop the solid this compound into the labeled hazardous waste container.[1][3] Avoid generating dust.[1][2]
-
Contaminated Materials : Any items such as weighing paper, gloves, or pipette tips that are contaminated with the chemical should also be placed in the hazardous waste container.
-
-
Empty Container Decontamination :
-
Thoroughly empty any remaining solid from the original container into the hazardous waste container.[6]
-
The first rinse of the empty container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous waste.[6]
-
After the initial rinse is collected for hazardous waste disposal, rinse the container thoroughly with soap and water.
-
Allow the container to air-dry completely before recycling or discarding it as non-hazardous waste. Deface the original label.[6]
-
-
Seal and Store Waste Container : Securely seal the hazardous waste container. Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Arrange for Professional Disposal : Contact your institution's EHS department or a licensed waste disposal company to arrange for the pickup and proper disposal of the hazardous waste container.[1][3][4][7] Do not dispose of this chemical down the drain or in regular trash.[4][7]
IV. Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.
Spill Response Protocol:
Caption: Logical steps for responding to a spill of this compound.
Detailed Spill Cleanup Protocol:
-
Ensure Adequate Ventilation : Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Wear Protective Equipment : Before cleaning the spill, don the appropriate PPE, including gloves, goggles, and a lab coat.[4]
-
Contain and Collect :
-
Dispose of Cleanup Materials : Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[4]
-
Decontaminate the Area : Clean the spill area thoroughly with soap and water.
-
Seek Medical Attention if Necessary : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[5]
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. This compound | CAS#:913835-80-0 | Chemsrc [chemsrc.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 2-Bromo-6-fluorophenylboronic acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use and disposal of 2-Bromo-6-fluorophenylboronic acid, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure to skin, eyes, and the respiratory system. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1] | To protect eyes from contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][3] | To prevent skin contact and potential irritation.[1] Gloves should be inspected before use and changed if contaminated.[3] |
| Body Protection | A laboratory coat is required.[1] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if dust or aerosols are generated.[1][2][3] | To prevent irritation to the respiratory tract.[1][2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical :
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][3] Do not eat, drink, or smoke in the laboratory.[1][4]
-
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection : Collect all chemical waste and contaminated materials in a designated, labeled, and sealed container for hazardous waste.[1]
-
Disposal Regulations : Disposal of chemical waste must be in accordance with local, state, and federal regulations.[4] Do not pour waste down the drain.[1]
-
Spill Cleanup : In the event of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[1] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1] For larger spills, evacuate the area and follow emergency procedures.
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
